N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Description
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Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLOOYIAVJPBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-07-4 | |
| Record name | [(2,4-dichlorophenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. Designed with the discerning researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a synthesized narrative that intertwines fundamental chemical principles with practical, field-tested methodologies for characterization. The structure of this guide is designed to be intuitive, following a logical progression from molecular identity to key physical and chemical attributes, and culminating in detailed experimental protocols for in-house validation.
Chemical Identity and Molecular Structure
This compound is a salt form of the secondary amine N-Methyl-2,4-dichlorobenzylamine. The hydrochloride salt is typically preferred in pharmaceutical development due to its improved stability and solubility in aqueous media compared to the free base.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 90389-07-4 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₃N | [3] |
| Molecular Weight | 226.53 g/mol | [2][3] |
| IUPAC Name | (2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride | [2] |
| Synonyms | (2,4-Dichlorobenzyl)methylamine hydrochloride, 2,4-Dichloro-N-methylbenzylamine hydrochloride | [2][3] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the known and predicted properties of this compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not experimentally determined for the hydrochloride salt. | The free base is a low melting solid[4]. |
| Boiling Point | Not applicable for the salt. | The free base has a boiling point of 123°C at 13 mmHg[4]. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Hydrochloride salts of amines are generally water-soluble[5]. |
| pKa | Not experimentally determined for the hydrochloride salt. | The predicted pKa of the free base is 8.44 ± 0.10[4]. |
Melting Point
Solubility
The solubility of an API is a key factor influencing its bioavailability. As a hydrochloride salt, this compound is anticipated to have good solubility in water and other polar solvents[5]. The protonated amine group can form strong hydrogen bonds with water molecules, facilitating dissolution.
pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free amine (conjugate base). The predicted pKa of the free base is 8.44 ± 0.10, which indicates that at physiological pH (around 7.4), a significant portion of the compound will exist in its protonated, charged form[4]. This has important implications for its interaction with biological membranes and receptors.
Spectroscopic and Analytical Data
Spectroscopic data provides a fingerprint of a molecule and is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7-8 ppm). The benzylic protons (CH₂) will likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4-5 ppm. The N-methyl protons (CH₃) will be a singlet or a doublet further upfield, around 2.5-3.5 ppm. The N-H proton of the ammonium salt may be observable as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the 120-140 ppm region, with the carbons attached to chlorine atoms shifted further downfield. The benzylic carbon (CH₂) is expected around 50-60 ppm, and the N-methyl carbon will be the most upfield signal, typically in the 30-40 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the 2400-3000 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary ammonium salt. C-H stretching vibrations of the aromatic ring and the alkyl groups will appear around 3100-2800 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1200-1000 cm⁻¹. The C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of this compound will likely be performed on the free base after in-source deprotonation. The molecular ion peak [M]⁺ for the free base (C₈H₉Cl₂N) would have a nominal mass of 190 u. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The base peak is often the result of benzylic cleavage, leading to the formation of the 2,4-dichlorobenzyl cation (m/z 159) or the iminium ion [CH₂=NHCH₃]⁺ (m/z 44).
Synthesis and Purification
This compound can be synthesized via a two-step process starting from 2,4-dichlorobenzaldehyde.
Caption: General synthesis workflow for this compound.
The first step involves the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. The resulting free base, N-Methyl-2,4-dichlorobenzylamine, is then isolated and purified.
The second step is the formation of the hydrochloride salt. This is typically accomplished by dissolving the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration, washed, and dried.
Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak.
Determination of Aqueous Solubility by UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy can be used to determine the concentration of a chromophore-containing compound in solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Protocol:
-
Determine the wavelength of maximum absorbance (λ_max) of this compound in water by scanning a dilute solution.
-
Prepare a series of standard solutions of known concentrations in water.
-
Measure the absorbance of each standard solution at λ_max to generate a calibration curve.
-
Prepare a saturated solution by adding an excess of the compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the saturated solution to remove undissolved solid.
-
Dilute a known aliquot of the clear filtrate to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Calculate the concentration of the diluted sample from the calibration curve and then determine the solubility of the original saturated solution.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a classic and reliable method for determining the pKa of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Conclusion
References
-
Cheméo. Chemical Properties of N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4). [Link]
-
The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
ACS Publications. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Solubility of Things. 2C-H hydrochloride. [Link]
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- 3. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]
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- 5. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to N-Methyl-2,4-dichlorobenzylamine Hydrochloride (CAS 90389-07-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2,4-dichlorobenzylamine Hydrochloride, identified by CAS number 90389-07-4, is a chlorinated aromatic amine derivative.[1][2] As a hydrochloride salt, it exhibits increased solubility in aqueous media, a property often sought for compounds in biological and pharmaceutical research. Its chemical structure, featuring a dichlorinated benzene ring coupled with a methylaminomethyl group, makes it a versatile intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in research and development.
Section 1: Physicochemical Properties
The fundamental properties of a compound are critical for its application in experimental design, determining everything from solvent choice to storage conditions. This compound is typically a white to off-white solid.[1] Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 90389-07-4 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |
| Molecular Weight | 226.53 g/mol | [2] |
| Synonyms | (2,4-Dichlorobenzyl)methylamine hydrochloride, 2,4-Dichloro-N-methylbenzylamine hydrochloride | [1][2][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions. | [1] |
Note: The molecular formula C₈H₁₀Cl₃N and weight of 226.53 g/mol correspond to the hydrochloride salt form. The free base, N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4), has a formula of C₈H₉Cl₂N and a molecular weight of 190.07 g/mol .[3][4][5][6]
Section 2: Synthesis and Manufacturing
Understanding the synthesis of this compound is crucial for assessing potential impurities and for process development. While multiple synthetic routes exist for benzylamines, a common and logical pathway involves the reductive amination of 2,4-dichlorobenzaldehyde or the direct N-alkylation of a precursor amine. A plausible general synthesis is outlined below.
Conceptual Synthetic Pathway
A common method for preparing N-methylated amines is through the reaction of a primary amine with a methylating agent or by reductive amination. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.[7] For instance, benzylamine can be reacted with fuming HCl to produce the hydrochloride salt, which can then be isolated.[7]
A related synthesis for a similar compound, 2,4-difluorobenzene methylamine, involves reacting m-difluorobenzene with a halogenating agent and paraformaldehyde to create a benzyl halide.[8] This intermediate then reacts with urotropine, followed by hydrolysis with concentrated hydrochloric acid to yield the final product.[8] This highlights a general strategy that could be adapted for the dichlorinated analogue.
Caption: Conceptual Synthesis Workflow.
Section 3: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methylene protons (a singlet), and the aromatic protons on the dichlorinated ring (a set of multiplets). For related N-methylaniline hydrochlorides, methyl proton signals appear around 3.0 ppm, while aromatic protons are observed further downfield (around 7.3-7.6 ppm).[9]
-
¹³C NMR : The carbon NMR would show signals for the methyl carbon, the methylene carbon, and the six aromatic carbons, with the carbons bonded to chlorine showing characteristic shifts. In similar structures, methyl carbons appear around 36-38 ppm.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum for the related free base (N-methyl-2,4-dichlorobenzylamine) is available, showing characteristic peaks for C-H, C-N, and C-Cl bonds, as well as aromatic ring vibrations.[5] The hydrochloride salt would additionally exhibit broad absorptions corresponding to the N-H⁺ stretch of the ammonium salt.
Analytical Methodology: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
System Preparation :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV at 220 nm.
-
Column Temperature : 30 °C.
-
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary for calibration.
-
-
Chromatographic Run :
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient elution, for example:
-
0-15 min: 5% to 95% B.
-
15-20 min: Hold at 95% B.
-
20-21 min: Return to 5% B.
-
21-25 min: Hold at 5% B for re-equilibration.
-
-
-
Data Analysis :
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Caption: HPLC Purity Analysis Workflow.
Section 4: Applications in Research and Development
This compound serves primarily as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Building Block for Active Pharmaceutical Ingredients (APIs) : The benzylamine scaffold is present in numerous biologically active compounds. This specific dichlorinated version allows for the introduction of a substituted phenyl ring into a target molecule, which can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. While this specific compound is not an end-product, it is a precursor for creating novel chemical entities for drug discovery programs.[10][11]
-
Combinatorial Chemistry and Library Synthesis : In early-stage drug discovery, diverse libraries of compounds are synthesized to screen for biological activity. This compound can be used as a template or building block in such libraries to explore the chemical space around a particular pharmacophore.[10]
-
Reference Standard : In analytical development, purified this compound can be used as a reference standard for the identification and quantification of this substance as an impurity or intermediate in a larger manufacturing process.[12]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical reagent.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards : This compound is classified as a skin and eye irritant and may cause respiratory irritation.[13] Safety Data Sheets (SDS) for similar corrosive chemicals indicate that it can cause severe skin burns and eye damage.[14][15] Inhalation, ingestion, or skin contact should be avoided.[15][16]
-
Required PPE :
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[14]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[17]
-
Skin and Body Protection : Wear a lab coat or protective suit. Change clothing immediately if it becomes contaminated.[16]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[14][17]
-
Handling and Storage Protocols
-
Handling :
-
Storage :
First Aid Measures
-
If Inhaled : Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][15]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15][17]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14][15][16]
Conclusion
This compound (CAS 90389-07-4) is a valuable chemical intermediate for research and development. Its defined physicochemical properties, combined with established analytical methods for quality control, make it a reliable building block for synthetic chemistry. Professionals must handle this compound with strict adherence to the safety guidelines outlined in this document and the corresponding Safety Data Sheet to ensure a safe laboratory environment.
References
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Chemical Properties of N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4) - Cheméo. [Link]
-
Analytical Methods - RSC Publishing. [Link]
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Benzylidenimine, 2,4-dichloro-n-methyl-, - NIST WebBook. [Link]
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2,4-Dichloro-N-methylbenzamide - SpectraBase. [Link]
-
Supporting Information - MPG.PuRe. [Link]
-
N-methyl-2,4-dichlorobenzylamine - NIST WebBook. [Link]
-
N-methyl-2,4-dichlorobenzylamine - NIST WebBook. [Link]
-
N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. [Link]
-
2,4-DICHLORO-N-[(DIMETHYLAMINO)-METHYLENE]-BENZAMIDE - SpectraBase. [Link]
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Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem. [Link]
-
SynChem, Inc. [Link]
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Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography - Semantic Scholar. [Link]
-
N-Methyl-2,4-dichlorobenzylamine - nanjing xinbell pharmaceutical technology co., ltd. [Link]
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google P
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- 7. pure.mpg.de [pure.mpg.de]
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spectral data of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
An In-depth Technical Guide to the Spectral Analysis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a substituted benzylamine derivative relevant in synthetic chemistry and as a potential intermediate in pharmaceutical development. Unambiguous structural confirmation and purity assessment are critical for its application in regulated environments. This guide provides a comprehensive analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental choices and data interpretation, presenting a workflow that ensures scientific integrity through a self-validating, multi-technique approach. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the spectral properties of this compound.
Introduction: The Imperative for Spectroscopic Characterization
The precise structural elucidation of chemical entities is the bedrock of modern chemical and pharmaceutical sciences. For a molecule like this compound, which possesses multiple functional groups—a secondary amine salt, a substituted aromatic ring, and halogen atoms—a multi-faceted analytical approach is not just recommended, but essential. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they offer a powerful, cross-verifiable confirmation of the molecule's identity, substitution pattern, and purity.
The hydrochloride salt form is common for amine-containing compounds to improve stability and solubility. Analytically, this means we are characterizing the N-methyl-2,4-dichlorobenzylammonium cation and the chloride anion. While techniques like Mass Spectrometry will typically analyze the free base form after in-source dissociation, IR and NMR spectroscopy will reveal features characteristic of the protonated amine.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
Infrared spectroscopy is a foundational technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, which correspond to the bonds within the structure. For this compound, the key is to identify the vibrations associated with the ammonium salt, the aromatic ring, and the carbon-chlorine bonds.
The presence of the hydrochloride salt significantly influences the N-H stretching region. Unlike a free secondary amine which shows a weak N-H stretch, the secondary ammonium salt (R₂NH₂⁺) exhibits strong, broad absorption bands in the 2700-2250 cm⁻¹ range due to N⁺-H stretching.[1] This broadness is a result of hydrogen bonding and is a key diagnostic feature.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance & Rationale |
|---|---|---|---|
| Secondary Ammonium | N⁺-H Stretch | 2700 - 2250 (Broad, Strong) | Confirms the presence of the protonated amine, a defining feature of the hydrochloride salt. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Indicates the presence of the benzene ring. |
| Aliphatic C-H | C-H Stretch (CH₂ & CH₃) | 2980 - 2850 | Corresponds to the benzylic methylene and N-methyl groups. |
| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1470 | Multiple bands are characteristic of aromatic ring skeletal vibrations. |
| Ammonium | N⁺-H Bend | 1600 - 1500 | Bending vibration of the N⁺-H bond, may overlap with C=C stretches. |
| Aromatic Substitution | C-H Out-of-Plane Bend | 880 - 800 | The specific frequency in this region is highly indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |
| Carbon-Chlorine | C-Cl Stretch | 800 - 600 | Confirms the presence of the chloro-substituents on the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is preferred for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the electronic environment of each unique proton in the molecule. The hydrochloride form will result in the N-H proton being observable and potentially coupling to adjacent protons. The spectrum is expected to show distinct signals for the aromatic, benzylic, N-methyl, and ammonium protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound (Predicted for a typical deuterated solvent like DMSO-d₆ or D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| N-H₂⁺ | 9.0 - 10.0 (Broad) | Broad Singlet (or Triplet) | 2H | The acidic protons on the nitrogen are highly deshielded and often exchange, leading to a broad signal. In a non-exchanging solvent, it may appear as a triplet due to coupling with the N-CH₂ protons. |
| Aromatic H-6 | ~7.8 | Doublet (d) | 1H | Deshielded by the adjacent chlorine atom at C-2 and the electron-withdrawing benzylammonium group. |
| Aromatic H-3 | ~7.6 | Doublet (d) | 1H | Deshielded by the adjacent chlorine atom at C-4. |
| Aromatic H-5 | ~7.5 | Doublet of Doublets (dd) | 1H | Coupled to both H-3 and H-6. |
| Benzylic CH₂ | ~4.3 | Singlet (or Doublet) | 2H | Deshielded by the aromatic ring and the adjacent ammonium nitrogen. May appear as a doublet if coupled to the N-H protons. |
| N-Methyl CH₃ | ~2.6 | Singlet (or Triplet) | 3H | Located on the nitrogen atom, showing a characteristic shift for an N-methyl group. May show coupling to the N-H protons. |
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. It is particularly useful for confirming the number of unique carbon atoms and identifying the substitution pattern on the aromatic ring.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aromatic C-2, C-4 | 134 - 138 | Quaternary carbons directly attached to chlorine atoms are deshielded. |
| Aromatic C-1 | 130 - 133 | Quaternary carbon attached to the benzyl group. |
| Aromatic C-6 | 131 - 133 | Aromatic CH carbon ortho to a chlorine. |
| Aromatic C-3, C-5 | 128 - 130 | Aromatic CH carbons. |
| Benzylic CH₂ | 50 - 55 | Aliphatic carbon adjacent to both the aromatic ring and the nitrogen atom. |
| N-Methyl CH₃ | 30 - 35 | Aliphatic carbon of the N-methyl group. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.
-
Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often preferred for amine hydrochlorides as it slows the exchange of the acidic N-H protons, allowing them to be observed and to couple with adjacent protons. In D₂O, the N-H protons will exchange with deuterium, causing their signal to disappear.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.
-
Structural Confirmation: For unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the analysis will be performed on the free base, N-Methyl-2,4-dichlorobenzylamine (C₈H₉Cl₂N, Molecular Weight: 190.07 g/mol ), as the hydrochloride salt will dissociate in the ion source.[2][3] The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Table 4: Expected Key Ions in the Mass Spectrum of N-Methyl-2,4-dichlorobenzylamine
| m/z (mass-to-charge) | Ion Identity | Significance & Rationale |
| 191 / 189 | [M]⁺ | Molecular ion peak of the free base. The characteristic ~2:1 intensity ratio of the M and M+2 peaks confirms the presence of two chlorine atoms. |
| 174 / 176 | [M - CH₃]⁺ | Loss of the methyl group from the molecular ion. |
| 154 | [M - Cl]⁺ | Loss of a chlorine atom. This fragment will still contain one chlorine atom and show an M/M+2 pattern. |
| 125 | [C₇H₅Cl]⁺ | Dichlorotropylium ion, a common and stable fragment in the mass spectra of dichlorobenzyl compounds. |
| 44 | [CH₂=NHCH₃]⁺ | Cleavage of the benzylic C-N bond, resulting in the N-methylmethaniminium cation. This is a highly characteristic fragment for N-methyl benzylamines. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for analyzing volatile and thermally stable compounds like N-methyl-2,4-dichlorobenzylamine.[4][5]
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in a suitable solvent (e.g., methanol). To analyze the free base, the solution can be basified (e.g., with a drop of ammonium hydroxide) and extracted into an organic solvent like ethyl acetate. Alternatively, direct injection of the methanolic solution is often sufficient as the free base is generated in the hot GC inlet.[6]
-
GC Conditions: Inject the sample into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program that ramps from a low temperature (e.g., 80 °C) to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Conditions: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the peak corresponding to N-Methyl-2,4-dichlorobenzylamine in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions, comparing them to the expected values.
Integrated Workflow for Structural Verification
No single technique provides complete certainty. True analytical trustworthiness comes from integrating orthogonal data sources into a cohesive and self-validating workflow. The data from IR, NMR, and MS must converge to support a single, unambiguous structure.
Caption: Integrated workflow for the structural verification of this compound.
This workflow demonstrates a self-validating system. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR (e.g., the ammonium salt and C-Cl bonds) must be consistent with the chemical environments observed in the NMR spectra and the elemental composition derived from the mass spectrum. Any discrepancy in this workflow signals a potential issue with sample purity or an incorrect structural assignment, demanding further investigation.
Conclusion
The comprehensive spectral analysis of this compound requires the synergistic application of IR, NMR, and Mass Spectrometry. Each technique provides unique and complementary data that, when integrated, allows for the unambiguous confirmation of the compound's chemical structure and identity. This guide has outlined the theoretical basis, expected spectral features, and practical experimental protocols for this characterization. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can ensure the scientific integrity and trustworthiness of their work with this compound.
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Hartmann, C., & Klinman, J. P. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Biochemistry, 32(9). Available at: [Link]
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Dal Nogare, S. (1969). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 7(11), 698. Available at: [Link]
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Rao, M. V., et al. (2008). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 70(5), 654-657. Available at: [Link]
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Padfield, P. A., & Dal Nogare, S. (1969). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 7(11), 698-698. Available at: [Link]
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PubChem. (n.d.). Benzenemethanamine, 2,4-dichloro-N-methyl-. PubChem Compound Summary for CID 485424. Retrieved December 31, 2025, from [Link].
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Welter, J., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1547-1561. Available at: [Link]
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Elucidation of the Functional Role of N-Methyl-2,4-dichlorobenzylamine Hydrochloride: A Perspective on Current Scientific Understanding
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: This document addresses the inquiry into the mechanism of action of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. Following a comprehensive review of the current scientific literature, it has been determined that there is no established pharmacological mechanism of action for this compound. The available data indicate that this compound is primarily utilized as a chemical intermediate in synthetic chemistry rather than as a bioactive agent with a defined therapeutic target.
This guide will, therefore, deviate from a traditional mechanism of action whitepaper. Instead, it will provide a detailed account of the known properties of this compound, its likely applications based on available evidence, and a hypothetical framework for investigating potential biological activity, should such a line of inquiry be pursued.
Part 1: Chemical Identity and Known Applications
This compound is a chemical compound with the molecular formula C₈H₁₀Cl₃N.[1] It is the hydrochloride salt of N-Methyl-2,4-dichlorobenzylamine. The base compound, N-Methyl-2,4-dichlorobenzylamine, is identified by the CAS Registry Number 5013-77-4.[2][3][4]
Known Applications:
The primary documented application of N-Methyl-2,4-dichlorobenzylamine is as a precursor in the synthesis of other organic molecules. Specifically, it has been identified as a starting material for the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.[5] This role as a chemical intermediate is the most prominently cited function in chemical and supplier databases.
Physicochemical Properties:
A summary of the key physicochemical properties of the free base, N-Methyl-2,4-dichlorobenzylamine, is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [2][3] |
| Molecular Weight | 190.07 g/mol | [2][3] |
| CAS Number | 5013-77-4 | [2][3][4] |
| Boiling Point | 123°C / 13mmHg | [5] |
| Density | 1.226 g/cm³ (Predicted) | [5] |
Part 2: Contextual Biological Activity of Related Dichlorobenzylamine Derivatives
While there is no direct evidence for the biological activity of this compound, some derivatives of dichlorobenzylamine have been investigated for their pharmacological effects. For instance, certain diacylhydrazine derivatives incorporating a 2,4-dichlorophenoxy moiety have demonstrated antifungal activities.[6] Additionally, other benzylamine derivatives have been explored for their antimicrobial properties.[7][8]
It is crucial to emphasize that these findings relate to structurally distinct molecules and cannot be directly extrapolated to this compound. However, this information could serve as a foundational hypothesis for any future exploratory screening of this compound for potential bioactivity.
Part 3: A Hypothetical Framework for Investigating Biological Activity
For researchers interested in exploring the potential pharmacological profile of this compound, a structured, multi-tiered approach would be necessary. The following outlines a hypothetical experimental workflow.
Workflow for Preliminary Biological Screening:
Caption: A high-level workflow for the initial biological screening of a compound with unknown activity.
Step-by-Step Protocol for Initial Cytotoxicity Assessment:
-
Cell Line Selection: A panel of representative human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be selected.
-
Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in cell culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or PrestoBlue™ assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the data are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
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Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1hPyrrole-3-Carboxylic Acid. ResearchGate. [Link]
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The Ascendant Therapeutic Potential of N-Methyl-2,4-dichlorobenzylamine Hydrochloride Derivatives: A Technical Guide
Foreword: Unveiling a Scaffold of Promise
In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activity is a perpetual endeavor. The N-Methyl-2,4-dichlorobenzylamine Hydrochloride scaffold has emerged as a compelling starting point for the development of a diverse array of therapeutic agents. The strategic incorporation of the dichlorophenyl moiety, a group known to modulate lipophilicity and enhance binding interactions, bestows upon its derivatives a remarkable versatility. This technical guide synthesizes the current understanding of the biological activities of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and the spectrum of biological activities, with a primary focus on their antifungal, antibacterial, and emerging anticancer properties. This document is designed not as a rigid protocol, but as a foundational guide to inspire and inform future research in this exciting and promising area of drug discovery.
The Chemical Core: N-Methyl-2,4-dichlorobenzylamine
N-Methyl-2,4-dichlorobenzylamine is an organic compound with the chemical formula C8H9Cl2N.[1][2] Its structure features a benzylamine core with two chlorine atoms substituted at positions 2 and 4 of the phenyl ring, and a methyl group on the nitrogen atom.[3] The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation.[4]
| Property | Value | Source |
| Molecular Formula | C8H10Cl3N | [4] |
| Molecular Weight | 226.53 g/mol | [4] |
| CAS Number | 90389-07-4 | [4][5] |
| Appearance | White to off-white solid | [4] |
The presence of the dichloro-substituted phenyl ring is a key determinant of the biological activity of its derivatives, influencing factors such as steric hindrance, electronic effects, and metabolic stability.
Antifungal Activity: A Dominant Therapeutic Vector
The most extensively documented biological activity of derivatives incorporating the 2,4-dichlorobenzyl moiety is their potent antifungal action against a wide range of pathogenic fungi, including both plant and human pathogens.
Key Antifungal Derivatives and Their Efficacy
Several classes of compounds derived from or related to the N-Methyl-2,4-dichlorobenzylamine scaffold have demonstrated significant antifungal properties.
-
N,N'-Diacylhydrazine Derivatives: A series of N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety have shown excellent in vivo antifungal activities against various plant pathogenic fungi, including Cladosporium cucumerinum, Corynespora cassiicola, and Sclerotinia sclerotiorum.[6][7] The bioassay results indicated that many of these compounds exhibited strong inhibition of mycelial growth.[6]
-
Indolylchalcones: Novel 1-{N-(2,4-dichlorobenzyl)indolyl)}-1-phenylpropanones have been synthesized and evaluated for their antifungal activity.[8] Certain compounds in this series were found to be active against Alternaria and C. lunata, with one derivative showing the highest antifungal activity.[8]
-
Indolin-2,one Derivatives: Mannich bases derived from 3-{4-(chlorobenzyloxy) benzoylhydrazono}-4, 5/5, 6-dichloroindolin-2-ones have been screened for their antifungal potential against human pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[9]
-
Imidazolylmethylaniline Derivatives: While featuring a 4-chlorobenzyl group, the demonstrated antimycotic activity of N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine suggests the potential of halogenated benzylamine derivatives in developing new antifungal agents.[10]
Quantitative Antifungal Activity
The efficacy of these derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) or their half-maximal effective concentration (EC50).
| Derivative Class | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | 128-256 | 512-1,024 | - | [11] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128-256 | 1,024 | - | [11] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 | 32-512 | - | [12] |
| N,N'-Diacylhydrazines | Sphaerotheca fuligenea | - | - | Determined, but weaker than control | [6] |
Proposed Mechanisms of Antifungal Action
The precise mechanisms of action can vary depending on the specific derivative. For 2-chloro-N-phenylacetamide, a related compound, the proposed mechanism involves binding to ergosterol on the fungal plasma membrane.[12] This interaction disrupts membrane integrity, leading to fungal cell death. An additional proposed mechanism is the inhibition of DNA synthesis through the inhibition of thymidylate synthase.[12]
Caption: Proposed antifungal mechanisms of action.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sporulation.
-
Harvest the spores/conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore/conidia suspension to a concentration of 1-5 x 10^5 CFU/mL using a hemocytometer.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[11]
-
Antibacterial Activity: A Broadening Spectrum
While antifungal activity is more prominently reported, derivatives of the 2,4-dichlorobenzyl moiety also exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Antibacterial Derivatives
-
N-(2,4-dichlorobenzyl)-indolylchalcones: This class of compounds has been evaluated for antibacterial activity, with some derivatives showing good to excellent results against the tested bacterial strains.[8]
-
Thiosemicarbazides and 1,2,4-Triazoles: 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides and their cyclized 1,2,4-triazole derivatives have been synthesized and shown to possess antibacterial activity.[13]
-
Diphenylamine Derivatives: Novel derivatives of 2-hydrazinyl–N-N, diphenyl acetamide, synthesized through chloroacetylation, have demonstrated significant antibacterial activity.[14]
Quantitative Antibacterial Activity
The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC).
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2,4-dichlorobenzyl)-indolylchalcones | S. aureus & E. coli | Data not specified, but showed activity | [8] |
| 1,3-oxazol-5(4H)-one derivative | Staphylococcus aureus ATCC 6538 | 125 | [15] |
| 1,3-oxazol-5(4H)-one derivative | Bacillus subtilis ATCC 6683 | 125 | [15] |
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative to semi-quantitative assessment of antibacterial activity.
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
-
Preparation of Agar Plates:
-
Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Evenly swab the surface of the agar plates with the prepared bacterial inoculum.
-
-
Application of Test Compound:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of a known concentration of the test compound solution into each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Caption: Workflow for antibacterial susceptibility testing.
Anticancer Activity: An Emerging Frontier
Recent investigations have begun to explore the anticancer potential of compounds containing the 2,4-dichlorophenyl moiety, suggesting a new and exciting therapeutic avenue for these derivatives.
Promising Anticancer Derivatives
-
N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives: These compounds have been synthesized and tested for their in vitro anticancer activity.[16]
-
Nitroimidazole Derivatives: While not direct derivatives, N-alkyl-nitroimidazoles have demonstrated antitumor activity in vitro against breast and lung cancer cell lines, indicating the potential of related structures.[17]
-
4-Methylbenzamide Derivatives: Certain 4-methylbenzamide derivatives containing a 2,6-dichloropurine moiety have shown high activity against various cancer cell lines, including leukemic and renal carcinoma cells.[18]
Quantitative Anticancer Activity
The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 4-Methylbenzamide derivative (Comp. 7) | K562 (Leukemia) | 2.27 | [18] |
| 4-Methylbenzamide derivative (Comp. 7) | HL-60 (Leukemia) | 1.42 | [18] |
| 4-Methylbenzamide derivative (Comp. 7) | OKP-GS (Renal Carcinoma) | 4.56 | [18] |
| Organodiselenide-Tethered Methyl Anthranilates (Comp. 14) | HepG2 (Liver Carcinoma) | 3.57 ± 0.1 | [19] |
| Organodiselenide-Tethered Methyl Anthranilates (Comp. 14) | MCF-7 (Breast Carcinoma) | 6.48 ± 0.4 | [19] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).[20] Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 150 µL of MTT solution (5 mg/mL in FBS-free medium) to each well and incubate for 4 hours at 37°C.[20]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of IC50:
-
Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Future Directions and Conclusion
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The extensive research into their antifungal and antibacterial properties has laid a strong foundation for their potential development as novel antimicrobial agents. Furthermore, the emerging evidence of their anticancer activity opens up exciting new avenues for therapeutic applications.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their specific biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.
References
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Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. [Link]
-
SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1-AMINOMETHYL-3-{4-(CHLOROBENZYLOXY) BENZOYLHYDRAZONO}-4, 5/5, 6-DICHLOROINDOLIN-2. [Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. [Link]
-
Synthesis and antibacterial activity of 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides, 1,2,4-triazoles and their methyl derivatives. [Link]
-
N-methyl-2,4-dichlorobenzylamine. [Link]
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]
-
a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
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An In-depth Technical Guide on the Safety and Handling of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for N-Methyl-2,4-dichlorobenzylamine Hydrochloride. Given the limited direct safety data on this specific compound, this document synthesizes information from structurally analogous compounds, including 2,4-dichlorobenzylamine and N-methylbenzylamine, to provide a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to handle this chemical with the utmost care, ensuring personal safety and experimental integrity.
Section 1: Chemical Identity and Physical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₈H₁₀Cl₃N
-
Molecular Weight: 226.53 g/mol
-
CAS Registry Number: 5013-77-4 (for the free base)[1]
Section 2: Hazard Identification and Toxicological Profile
A comprehensive toxicological profile for this compound is not currently established. However, based on data from structurally similar compounds, a cautious approach is warranted. The primary hazards are anticipated to be corrosivity and toxicity.
2.1. Corrosivity
The parent compound, 2,4-dichlorobenzylamine, is classified as a corrosive material that causes severe skin burns and eye damage[2][3][4]. Direct contact with the skin or eyes can lead to serious and potentially permanent injury[3]. It is crucial to assume that this compound possesses similar corrosive properties.
2.2. Toxicity
-
Acute Toxicity: Related benzylamines are harmful if swallowed or inhaled. Ingestion can cause severe damage to the digestive tract[3]. Inhalation may lead to severe irritation of the respiratory tract, coughing, shortness of breath, and potential chemical burns to the respiratory system[3].
-
Skin Sensitization: Some benzylamine derivatives may cause an allergic skin reaction[5].
-
Carcinogenicity: N-methylbenzylamine is a known precursor to the carcinogen benzylmethylnitrosamine[6]. The potential for nitrosamine formation should be considered, especially under acidic conditions or in the presence of nitrosating agents.
2.3. Environmental Hazards
Certain chlorinated aromatic compounds can be toxic to aquatic life with long-lasting effects. Proper disposal is essential to prevent environmental contamination.
Hazard Summary Table
| Hazard Classification | Anticipated Risk for this compound | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [2][3][4][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [3][4][7] |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Acute Toxicity (Inhalation) | May be harmful or fatal if inhaled. | [3] |
| Skin Sensitization | May cause an allergic skin reaction. | [5] |
| Aquatic Toxicity | Potentially toxic to aquatic life. |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory when handling this compound.
3.1. Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[3][5].
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[8].
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes[3]. Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact[3]. Regularly inspect gloves for any signs of degradation or puncture.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, full-body protection may be necessary[3].
-
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[9].
PPE Workflow Diagram
Caption: Recommended sequence for donning and doffing Personal Protective Equipment (PPE).
Section 4: Safe Handling and Storage Procedures
4.1. Handling
-
Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing[3].
-
Do not breathe dust, fumes, or vapors[10].
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking[7].
-
Use and store under an inert atmosphere, such as nitrogen, as some related compounds are air-sensitive[3][10].
4.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area[3].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[9].
Section 5: First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
5.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3].
-
Inhalation: Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Emergency Response Workflow
Caption: A logical workflow for responding to an exposure incident.
Section 6: Spill and Disposal Considerations
6.1. Spill Cleanup
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 3.
-
For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Do not let the product enter drains[11].
6.2. Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Waste from this material should be treated as hazardous waste.
-
Do not mix with other waste streams.
Section 7: Conclusion
This compound is a chemical that requires careful handling due to its potential for corrosivity and toxicity. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult the most current safety data sheet for any chemical before use and to conduct a thorough risk assessment for any new experimental procedure.
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An In-Depth Technical Guide to the Toxicological Profile of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a chlorinated aromatic amine whose toxicological profile has not been extensively characterized in publicly accessible literature. This guide provides a comprehensive assessment of its potential hazards by leveraging established toxicological principles and data from structurally analogous compounds, primarily dichlorobenzenes and other dichlorinated benzyl derivatives. The document is structured to provide not just data, but a senior scientist's perspective on experimental design, mechanistic interpretation, and the logic of toxicological evaluation. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction and Physicochemical Identity
This compound is the hydrochloride salt of the tertiary amine N-Methyl-2,4-dichlorobenzylamine. Its chemical structure features a dichlorinated benzene ring attached to a methylaminomethyl group.
-
Chemical Name: (2,4-Dichlorobenzyl)methylamine hydrochloride
-
CAS Number: 90389-07-4
-
Molecular Formula: C₈H₁₀Cl₃N
-
Molecular Weight: 226.53 g/mol
Given the limited direct toxicological data for this specific molecule, this guide employs a structure-activity relationship (SAR) approach. We will analyze data from key structural analogs, including 2,4-dichlorobenzylamine, 1,2-dichlorobenzene, and 1,4-dichlorobenzene, to construct a predictive toxicological profile. This methodology is a cornerstone of preliminary hazard assessment in drug development and chemical safety evaluation.
Predicted Metabolic Pathways and Pharmacokinetics
The toxicological activity of a xenobiotic is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For N-Methyl-2,4-dichlorobenzylamine, metabolism is anticipated to proceed via two primary pathways common to tertiary amines and chlorinated aromatic compounds.
Key Metabolic Reactions:
-
N-Demethylation: Cytochrome P450 (CYP) enzymes are expected to catalyze the removal of the methyl group, yielding the primary amine, 2,4-dichlorobenzylamine. This is a common metabolic route for N-methylated compounds.[1]
-
Aromatic Hydroxylation: The dichlorinated benzene ring is a substrate for CYP-mediated hydroxylation, leading to the formation of various phenolic metabolites.
-
N-Oxidation: Tertiary amines can also undergo N-oxidation to form N-oxide metabolites, a reaction that can sometimes lead to reactive intermediates.[2]
The resulting metabolites, particularly the primary amine and hydroxylated derivatives, would then likely undergo Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate their excretion. The lipophilicity conferred by the chlorine atoms may lead to some distribution into fatty tissues.
Caption: Predicted Phase I and Phase II metabolic pathways.
Toxicological Profile: An Analog-Based Assessment
This section details the potential toxicity of this compound across key endpoints, based on data from its structural analogs.
Acute Toxicity
Direct GHS classification data for the free base, (2,4-Dichlorophenyl)methanamine, indicates it is corrosive and can cause severe skin burns and eye damage.[3] Therefore, this compound should be handled with appropriate personal protective equipment (PPE) as it is likely to be a significant irritant or corrosive agent.
Systemic acute toxicity data from dichlorobenzene isomers suggest moderate toxicity via the oral route. For instance, studies on 1,4-dichlorobenzene (p-DCB) show that high oral doses in rats can lead to liver and kidney damage.[4] Inhalation LC50 values for 1,2-dichlorobenzene in rats and mice are 1,532 ppm and 1,236 ppm, respectively, for a 6-hour exposure.[5]
| Analog Compound | Endpoint | Species | Value | Reference |
| 1,4-Dichlorobenzene | Dermal LD50 | Rat | >6,000 mg/kg | [5] |
| 1,2-Dichlorobenzene | Inhalation LC50 (6 hr) | Rat | 1,532 ppm | [5] |
| 2,4-D Acid | Oral LD50 | Rat | 400-2000 mg/kg bw | [6] |
| 2,4-D Acid | Dermal LD50 | Rabbit | >2000 mg/kg bw | [6] |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This protocol is chosen for its efficiency in estimating the LD50 while minimizing animal usage.
-
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain) are used, as they are often slightly more sensitive.
-
Acclimation: Animals are acclimated for at least 5 days to laboratory conditions.
-
Dosing: A single animal is dosed with the test substance via oral gavage at a starting dose level selected based on available data (e.g., a starting dose of 175 mg/kg).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The procedure continues until stopping criteria are met, allowing for the statistical calculation of the LD50 with confidence intervals.
Genotoxicity
The genotoxic potential of this compound is a critical endpoint. Data from analogs are mixed but suggest a potential for genotoxicity that warrants direct investigation.
-
Dichlorobenzenes: Overall, dichlorobenzenes are not considered potent mutagens. For instance, para-Dichlorobenzene was not mutagenic in bacteria, and the overall results do not support a mechanism of carcinogenicity involving direct DNA interaction.[7] However, an accidental human exposure to ortho-dichlorobenzene was associated with an increase in chromosomal aberrations in peripheral lymphocytes.[7]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): The genotoxic potential of 2,4-D has been extensively studied and is generally considered not to be genotoxic.[6] However, some studies have shown it can induce chromosomal aberrations and sperm head abnormalities in mice at high doses.[8]
A standard battery of genotoxicity tests is required to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).
Caption: Standard workflow for genotoxicity testing.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This initial screening assay is critical for identifying compounds that can induce gene mutations.
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used, which are engineered to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The tester strains are exposed to a range of concentrations of the test compound on minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is recorded if the test compound causes a concentration-dependent increase in the number of revertant colonies (colonies that have re-acquired the ability to synthesize histidine) compared to the solvent control.
Chronic Toxicity and Carcinogenicity
Long-term exposure to dichlorobenzenes has been studied extensively by the National Toxicology Program (NTP). These studies provide the most relevant data for predicting the chronic effects and carcinogenic potential of this compound.
-
Target Organs: The primary target organs for dichlorobenzene toxicity are the liver and kidneys .[9]
-
1,4-Dichlorobenzene (p-DCB): In a 2-year gavage study, p-DCB was shown to cause a clear increase in liver tumors (hepatocellular adenoma and carcinoma) in male and female mice.[4][10] In male rats, it caused an increase in kidney tumors (tubular-cell adenocarcinoma).[10]
-
1,2-Dichlorobenzene (o-DCB): A 2-year gavage study found no evidence of carcinogenic activity in male rats or mice of either sex. There was equivocal evidence in female rats based on an increase in mononuclear cell leukemia.[11]
These findings indicate a clear carcinogenic potential for the dichlorobenzene moiety, particularly the 1,4-isomer, in rodents. The mechanism for male rat kidney tumors is often linked to α2u-globulin nephropathy, a process not considered relevant to humans. However, the liver tumors in mice are a significant concern.
| Compound | Species/Sex | Dose (mg/kg/day) | Route | Key Findings | Reference |
| 1,4-Dichlorobenzene | F344/N Rat (Male) | 150, 300 | Gavage | Increased incidence of renal tubular-cell adenocarcinoma. | [4][10] |
| 1,4-Dichlorobenzene | B6C3F1 Mouse (M/F) | 300, 600 | Gavage | Increased incidence of hepatocellular adenomas and carcinomas. | [4][10] |
| 1,2-Dichlorobenzene | F344/N Rat (M/F) | 60, 120 | Gavage | No evidence of carcinogenic activity. | [11] |
| 1,2-Dichlorobenzene | B6C3F1 Mouse (M/F) | 60, 120 | Gavage | No evidence of carcinogenic activity. | [11] |
Reproductive and Developmental Toxicity
Data on reproductive and developmental toxicity are derived from dichlorobenzenes and, more relevantly, from 2,4-dichlorobenzyl alcohol (DCBA), which shares the same substituted benzyl group.
-
Dichlorobenzenes: Studies on 1,2-DCB and 1,4-DCB have generally not found significant effects on reproduction or major teratogenic effects at doses that were not maternally toxic.[12] However, some postnatal toxicity, such as reduced pup survival and body weight, has been observed with 1,4-DCB in two-generation studies in rats.[12]
-
2,4-Dichlorobenzyl Alcohol (DCBA): A prenatal developmental toxicity study in rats found that DCBA caused systemic maternal toxicity (decreased body weight, food consumption) at 800 mg/kg/day.[13][14] At this dose, there were also developmental effects, including decreased fetal weight and an increased incidence of retarded ossification.[13][14] The no-observed-adverse-effect level (NOAEL) for both maternal and developmental toxicity was determined to be 400 mg/kg/day.[13][14]
This suggests that this compound could potentially induce developmental effects, but likely at doses that also produce maternal toxicity.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD TG 421)
This screening test provides preliminary information on potential effects on male and female reproductive performance and developmental toxicity.
-
Animal Model: Sprague-Dawley rats (male and female).
-
Dosing Period: Males are dosed for a minimum of four weeks (including a 2-week pre-mating period). Females are dosed for two weeks pre-mating, during mating, throughout gestation, and until at least day 4 of lactation.
-
Mating: Animals are paired for mating.
-
Endpoints (Parental):
-
Clinical observations, body weight, food consumption.
-
Mating and fertility indices.
-
Gross necropsy and organ weights (liver, kidneys, reproductive organs).
-
-
Endpoints (Offspring):
-
Number of live/dead pups, sex ratio.
-
Pup weights at birth and during early lactation.
-
Clinical observations for any abnormalities.
-
Conclusion and Data Gaps
Based on a comprehensive analysis of structural analogs, this compound is predicted to be a corrosive or severely irritating substance. Systemically, the primary target organs of concern following repeated exposure are the liver and kidneys . There is a plausible risk of carcinogenicity , particularly liver tumors, based on strong evidence from 1,4-dichlorobenzene studies in mice. The potential for genotoxicity cannot be ruled out and requires a standard testing battery for confirmation. Developmental toxicity may occur, but likely at dose levels that are also toxic to the mother.
Crucially, this entire profile is predictive. There is a critical need for empirical toxicological data on this compound itself to confirm these hypotheses and provide a definitive risk assessment. The protocols and workflows outlined in this guide provide a clear roadmap for generating the necessary data to meet regulatory standards and ensure human safety.
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Yilmaz, F., & Ulgen, M. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[11][15][16] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-446.
- Moon, K. N., et al. (2022). Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats.
- Yu, P., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.
- OECD. (n.d.). 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3.
- Scialli, A. R., et al. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Food and Chemical Toxicology.
- Schop, R. N., Hardy, M. H., & Goldberg, M. T. (1990). Comparison of the activity of topically applied pesticides and the herbicide 2,4-D in two short-term in vivo assays of genotoxicity in the mouse. Fundamental and applied toxicology : official journal of the Society of Toxicology, 15(4), 666–675.
- Agency for Toxic Substances and Disease Registry. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol.
- Sharma, A., et al. (2021). 2,4-D poisoning: a review with illustration of two cases.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- Sharma, A., Kumar, A., Singh, V., & Singh, A. (2021). 2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Literature Review. Journal of Clinical and Diagnostic Research, 15(1).
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Methodological & Application
Application Note: High-Purity Isolation of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Abstract
N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a key intermediate in the synthesis of various high-value chemical entities, including active pharmaceutical ingredients (APIs). The stringent purity requirements of downstream applications necessitate a robust and reproducible purification protocol. This document provides a comprehensive, field-proven guide for the purification of crude this compound. We detail a multi-step strategy involving an initial acid-base extraction to remove non-basic impurities, followed by a final recrystallization step to achieve high crystalline purity. This protocol is designed for researchers, chemists, and process development professionals seeking to obtain material exceeding 99.5% purity, suitable for demanding synthetic applications.
Introduction: The Rationale for Rigorous Purification
The presence of impurities, even in trace amounts, can have profound consequences in a multi-step synthesis, leading to side reactions, catalyst poisoning, and reduced yields. In the context of drug development, impurities can impact the safety and efficacy profile of the final API. Crude this compound, typically synthesized via the reaction of 2,4-dichlorobenzyl chloride with methylamine, may contain several process-related impurities:
-
Unreacted Starting Materials: Residual 2,4-dichlorobenzyl chloride.
-
Over-alkylation Products: N,N-bis(2,4-dichlorobenzyl)methylamine.
-
Inorganic Salts: Ammonium chloride or other salts from the workup.[1]
-
Solvent Residues: Trapped solvents from the reaction or initial isolation.
This guide presents a systematic methodology to effectively eliminate these contaminants. The core strategy leverages the amphipathic nature of the target molecule—its ability to exist as a water-soluble salt or an organic-soluble free base—to achieve efficient separation.
Foundational Principles of Amine Purification
The purification of amine hydrochlorides is a classic chemical challenge that is elegantly solved by exploiting fundamental acid-base chemistry.[2][3]
Acid-Base Extraction
This technique is the workhorse for purifying amines from non-basic or weakly basic impurities. The process hinges on the reversible conversion of the amine hydrochloride salt to its free amine form.
-
Basification: The protonated amine (R-NH₂⁺Cl⁻), which is typically water-soluble, is treated with a mild aqueous base (e.g., NaHCO₃, Na₂CO₃). This deprotonates the ammonium cation, liberating the free amine (R-NH₂).
-
Extraction: The free amine, being a neutral organic molecule, exhibits high solubility in non-polar organic solvents (e.g., ethyl acetate, dichloromethane) and low solubility in water. This differential solubility allows for its selective extraction into an organic phase, leaving water-soluble impurities (like inorganic salts) behind in the aqueous phase.
-
Re-protonation: The purified free amine in the organic solvent is then treated with hydrochloric acid. This re-forms the hydrochloride salt, which is generally insoluble in non-polar organic solvents and precipitates out as a purified solid.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree.[4][5] The principle relies on the fact that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and removed by hot filtration). For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often excellent choices.[6]
Comprehensive Purification Workflow
The following workflow is a self-validating system designed to systematically remove a broad spectrum of potential impurities.
Figure 1: Overall workflow for the purification of N-Methyl-2,4-dichlorobenzylamine HCl.
Detailed Experimental Protocols
Safety Precaution: All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. 2,4-dichlorobenzylamine derivatives are irritants; handle with care. Hydrochloric acid is corrosive.
Protocol 1: Purification via Acid-Base Extraction
Materials:
-
Crude this compound (e.g., 10.0 g)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2.0 M Hydrochloric Acid in Isopropanol
-
Isopropanol (IPA)
Procedure:
-
Dissolution & Basification:
-
In a 250 mL separatory funnel, dissolve 10.0 g of the crude hydrochloride salt in 50 mL of deionized water.
-
Add 50 mL of ethyl acetate to the funnel.
-
Slowly add saturated NaHCO₃ solution in small portions with frequent venting. Continue addition until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Causality: This step neutralizes the hydrochloride salt, converting it into the free amine, which preferentially partitions into the ethyl acetate layer.
-
-
Extraction & Washing:
-
Stopper the funnel and shake vigorously for 1 minute. Allow the layers to separate completely.
-
Drain the lower aqueous layer and discard it.
-
Wash the organic layer with 30 mL of brine. This removes residual water and some water-soluble impurities.
-
Drain the brine layer and transfer the organic layer to a clean Erlenmeyer flask.
-
-
Drying & Isolation of Free Amine:
-
Add a generous scoop of anhydrous Na₂SO₄ to the ethyl acetate solution. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15 minutes.
-
Filter the solution through a fluted filter paper into a round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator to yield the purified N-Methyl-2,4-dichlorobenzylamine free base, which may be an oil or a low-melting solid.
-
Protocol 2: Recrystallization of the Hydrochloride Salt
Procedure:
-
Salt Formation:
-
Dissolve the free amine obtained from Protocol 1 in 30 mL of isopropanol.
-
While stirring, add a 2.0 M solution of HCl in isopropanol dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.
-
Filter the resulting slurry using a Buchner funnel and wash the collected solid with a small amount of cold isopropanol.
-
-
Recrystallization:
-
Transfer the filtered solid to a clean Erlenmeyer flask.
-
Add a minimal amount of isopropanol (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring.
-
If the solid does not completely dissolve, add more hot isopropanol in small portions until a clear, saturated solution is obtained at the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.[7]
-
Expert Tip: If colored impurities persist, remove the flask from the heat, add a small spatula tip of activated charcoal, and boil for another 2-3 minutes. Perform a hot filtration through a pre-warmed funnel to remove the charcoal.[8]
-
-
Crystallization and Isolation:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small volume of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.
-
Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Purity Assessment & Data
The success of the purification should be validated using standard analytical techniques.
| Parameter | Before Purification | After Purification | Method |
| Appearance | Off-white to yellowish powder | Fine white crystalline solid | Visual |
| Melting Point | Broad range (e.g., 185-195 °C) | Sharp range (e.g., 201-203 °C) | Melting Point Apparatus |
| Purity (HPLC) | ~95% | >99.5% | HPLC-UV[10] |
| ¹H NMR | Shows impurity peaks | Conforms to structure, no significant impurities | NMR Spectroscopy |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for quantifying purity and detecting trace impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation and can reveal the presence of structurally similar impurities.
-
Melting Point: A narrow and sharp melting point range is a strong indicator of high purity for a crystalline solid.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| "Oiling Out" during Recrystallization | The compound's melting point is lower than the solution's temperature; solution is too supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask to induce nucleation.[7] |
| Low Crystal Yield | Too much solvent was used during recrystallization; premature crystallization during hot filtration. | Concentrate the mother liquor by carefully evaporating some solvent and re-cooling. Ensure filtration apparatus is pre-heated for hot filtration.[7] |
| Persistent Color in Final Product | Presence of highly colored, non-polar impurities. | Use the optional activated charcoal treatment during recrystallization (Protocol 2, Step 2). |
| Incomplete Precipitation of HCl Salt | Insufficient HCl was added. | Check the pH of the supernatant with moist pH paper. If not acidic, add more HCl solution. |
Conclusion
This application note provides a robust, two-part protocol for the purification of this compound. By combining a targeted acid-base extraction with a meticulous recrystallization, researchers can consistently obtain material of high purity, suitable for the most demanding applications in pharmaceutical and chemical synthesis. The principles and techniques described herein are broadly applicable to the purification of other amine hydrochloride salts.
References
- US3337630A - Process for the purification of amines.
- US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
-
Purification of organic hydrochloride salt? ResearchGate. Accessed December 31, 2025. [Link]
-
Amine and HCl - salt formation reaction. YouTube. Accessed December 31, 2025. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Accessed December 31, 2025. [Link]
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. Accessed December 31, 2025. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed December 31, 2025. [Link]
-
Analytical Methods for Aliphatic Amines. Royal Society of Chemistry. Accessed December 31, 2025. [Link]
-
Determination of Primary, Secondary, and Tertiary Aliphatic Amines. Analytical Chemistry. Accessed December 31, 2025. [Link]
-
A Review on Synthesis, Characterization of Impurities in API’s. World Journal of Pharmaceutical Research. Accessed December 31, 2025. [Link]
-
Synthesis of N-methylbenzylamine. PrepChem.com. Accessed December 31, 2025. [Link]
-
Synthesis of N,N-dimethyl-4-chlorobenzylamine. PrepChem.com. Accessed December 31, 2025. [Link]
-
N-methyl-2,4-dichlorobenzylamine. NIST Chemistry WebBook. Accessed December 31, 2025. [Link]
-
Methylamine Hydrochloride. Organic Syntheses. Accessed December 31, 2025. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Accessed December 31, 2025. [Link]
-
Chemical analysis in amine system operations. EPTQ. Accessed December 31, 2025. [Link]
- SU892298A1 - Amine quantitative determination method.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Accessed December 31, 2025. [Link]
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
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Application Note: Comprehensive Characterization of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of N-Methyl-2,4-dichlorobenzylamine Hydrochloride, a key intermediate in pharmaceutical synthesis. A multi-faceted approach is essential for unambiguously confirming its identity, purity, and critical physicochemical properties. This guide outlines a synergistic workflow employing chromatographic, spectroscopic, and thermal analysis techniques. The protocols are designed to be self-validating, incorporating system suitability checks and are grounded in principles outlined by major regulatory bodies, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound is a substituted aromatic amine salt. As with any active pharmaceutical ingredient (API) intermediate, rigorous characterization is a non-negotiable prerequisite for ensuring the quality, safety, and efficacy of the final drug product. A failure to fully characterize this starting material can lead to process inefficiencies, impurity-related safety concerns, and potential regulatory setbacks.
This guide moves beyond a simple listing of methods. It presents an integrated analytical strategy, explaining the causality behind each technique and procedural step. The objective is to provide a robust framework that demonstrates the material is fit for its intended purpose, in alignment with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Physicochemical Properties
| Property | Value |
| Chemical Name | N-Methyl-1-(2,4-dichlorophenyl)methanamine hydrochloride |
| CAS Number | 90389-07-4[4] |
| Molecular Formula | C₈H₁₀Cl₃N |
| Molecular Weight | 226.53 g/mol |
| Structure | (Note: Image is illustrative) |
The Integrated Analytical Workflow
A single analytical technique is insufficient for complete characterization. A composite of orthogonal methods is required to build a complete profile of the molecule. The following workflow ensures all critical quality attributes are assessed.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods: Purity and Assay
Chromatographic techniques are the cornerstone for assessing purity by separating the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar analytes like this compound. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A UV detector is ideal due to the chromophoric nature of the dichlorophenyl group.
Causality in Method Design:
-
Buffered Mobile Phase: The hydrochloride salt form necessitates a buffered mobile phase (e.g., phosphate buffer at pH 3.0). This suppresses the silanol interactions on the column surface and ensures the analyte remains in a consistent protonated state, leading to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency, providing good resolution and a stable baseline.
-
Column Choice: A C18 column provides the necessary hydrophobicity to retain the analyte and separate it from potential impurities.
Protocol 1: HPLC-UV Analysis
1. Instrumentation and Materials:
- HPLC system with UV/PDA detector.
- C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
- Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Phosphoric Acid.
- Reference Standard: this compound (characterized, >99.5% purity).
2. Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 225 nm |
| Run Time | 30 minutes |
3. Solution Preparation:
- Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask, dissolve, and dilute to volume with Diluent.
- Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
4. System Suitability Test (SST) - A Self-Validating System:
- Rationale: Before analyzing any samples, the SST ensures the chromatographic system is performing adequately.[5]
- Procedure: Inject the Standard Solution five times consecutively.
- Acceptance Criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
5. Analysis:
- Inject a blank (Diluent), followed by the SST injections.
- Once SST passes, inject the Sample Solution in duplicate.
- Calculate the assay and impurity profile using area normalization or against the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC. The sample is vaporized and separated based on boiling point and polarity in a capillary column, followed by detection with a mass spectrometer, which provides definitive mass-to-charge ratio information for identification.
Causality in Method Design:
-
Column Choice: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a robust general-purpose column suitable for separating a wide range of analytes, including aromatic amines.[6][7]
-
Temperature Programming: A temperature ramp is used to first elute highly volatile compounds at a low temperature and then increase the temperature to elute the main analyte and any higher-boiling impurities within a reasonable time.[8]
Protocol 2: GC-MS Analysis
1. Instrumentation and Materials:
- GC-MS system with an Electron Ionization (EI) source.
- Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Reagents: Methylene Chloride (GC grade).
2. GC-MS Conditions:
| Parameter | Setting |
| Injector Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
3. Solution Preparation:
- Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Add ~5 mL of methylene chloride, sonicate to dissolve, and dilute to volume. Note: The hydrochloride salt may have limited solubility; the free base is more amenable to GC.
4. Analysis:
- Inject a solvent blank.
- Inject the Sample Solution.
- Identify the main peak corresponding to N-Methyl-2,4-dichlorobenzylamine.
- Search the NIST library for any impurity peaks to tentatively identify them based on their mass spectra.
Spectroscopic Methods: Structural Elucidation
Spectroscopy provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR are unparalleled for definitive structural elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
Protocol 3: ¹H and ¹³C NMR Analysis
1. Instrumentation and Materials:
- NMR Spectrometer (e.g., 400 MHz or higher).
- NMR tubes.
- Deuterated solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is a good choice for hydrochloride salts due to its ability to dissolve polar compounds and exchange with the N-H proton.[9]
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
3. Data Acquisition:
- Acquire a standard ¹H NMR spectrum.
- Acquire a standard proton-decoupled ¹³C NMR spectrum.
4. Expected Spectral Data and Interpretation:
| ¹H NMR (Predicted in DMSO-d₆) | Signal | Multiplicity | Integration | Assignment |
| ~9.5-10.5 ppm | Broad singlet | 2H | -NH₂⁺- | |
| ~7.8 ppm | Doublet | 1H | Ar-H (pos 3) | |
| ~7.6 ppm | Doublet of doublets | 1H | Ar-H (pos 5) | |
| ~7.5 ppm | Doublet | 1H | Ar-H (pos 6) | |
| ~4.2 ppm | Singlet (broad) | 2H | -CH₂- | |
| ~2.6 ppm | Singlet (broad) | 3H | -CH₃ |
| ¹³C NMR (Predicted in DMSO-d₆) | Signal (ppm) | Assignment |
| ~135-130 | 4 signals | Aromatic carbons (including 2 C-Cl) |
| ~50 | 1 signal | -CH₂- |
| ~35 | 1 signal | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Causality in Interpretation:
-
The spectrum of the hydrochloride salt will differ significantly from the free base.[10] The key diagnostic peak is the very broad and strong absorption from the secondary ammonium (-NH₂⁺-) stretching vibration, which typically appears in the 2400-3000 cm⁻¹ region, often superimposed on the C-H stretching peaks.[11]
Protocol 4: FT-IR Analysis
1. Instrumentation:
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
- Place a small amount of the solid sample directly onto the ATR crystal.
3. Data Acquisition:
- Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
4. Key Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2400 (broad) | N-H Stretch | Secondary Ammonium (-NH₂⁺-) |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1100-1000 | C-Cl Stretch | Aryl-Chloride |
Thermal Analysis: Stability and Phase Transitions
Thermal analysis provides critical information on the material's stability, decomposition profile, and melting behavior.
Principle:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of residual solvents or water.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point and other thermal events.[12]
Protocol 5: TGA/DSC Analysis
1. Instrumentation:
- TGA and DSC instruments.
- Aluminum pans.
2. Analytical Conditions:
| Parameter | TGA Setting | DSC Setting |
| Sample Size | 5-10 mg | 2-5 mg |
| Pan Type | Open Aluminum | Crimped Aluminum |
| Atmosphere | Nitrogen @ 50 mL/min | Nitrogen @ 50 mL/min |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temp. Range | Ambient to 600 °C | Ambient to 250 °C |
3. Expected Results:
- TGA: A stable baseline until the onset of decomposition. A sharp mass loss would indicate thermal degradation.[13]
- DSC: A sharp endothermic peak corresponding to the melting point of the hydrochloride salt.
Method Validation Strategy
All quantitative methods, particularly the HPLC assay, must be validated to prove they are fit for purpose. The validation should be conducted according to established guidelines.[14][15][16][17]
Caption: Key parameters for analytical method validation.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often done by spiking the sample with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[5]
-
Accuracy: The closeness of test results to the true value, typically determined by spike recovery studies at three concentration levels across the range.[18]
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). Results are expressed as %RSD.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By systematically applying the protocols and validation principles outlined in this guide, a complete and defensible analytical data package for this compound can be generated, ensuring its quality and suitability for downstream applications.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Evalidation.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA).
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA).
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
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Application Notes & Protocols: Experimental Setup for Reactions with N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Introduction and Compound Profile
N-Methyl-2,4-dichlorobenzylamine Hydrochloride (CAS No: 90389-07-4) is a secondary amine that serves as a valuable intermediate and building block in synthetic organic chemistry.[1][2] Its structure, featuring a dichlorinated benzene ring, imparts specific electronic and steric properties that influence its reactivity, making it a key component in the synthesis of more complex molecules, including pharmaceutical agents. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1] This document provides a comprehensive guide to its properties, safe handling, core reactivity, and detailed protocols for its application in common synthetic transformations.
The primary utility of this compound lies in the nucleophilicity of its secondary amine group, which readily participates in reactions such as alkylations, acylations, and reductive aminations. Understanding its physicochemical properties is paramount for designing successful experimental setups.
| Property | Value | Source |
| IUPAC Name | (2,4-dichlorobenzyl)methylamine hydrochloride | [1][2] |
| CAS Number | 90389-07-4 | [1][3] |
| Molecular Formula | C₈H₁₀Cl₃N | [1] |
| Molecular Weight | 226.53 g/mol (as hydrochloride) | [1] |
| Appearance | Typically a solid | [4] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Critical Safety Protocols & Hazard Management
This compound and its free base form possess significant health hazards.[5][6] A thorough risk assessment must be conducted before any experimental work. All handling should occur within a certified chemical fume hood.
| Hazard Class | GHS Statement(s) | Required Precautions & PPE |
| Acute Toxicity | H302: Harmful if swallowed. H330: Fatal if inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or outdoors. Wear respiratory protection (NIOSH/MSHA approved respirator).[5] |
| Skin & Eye Damage | H314/H315: Causes severe skin burns and irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. | Wear compatible chemical-resistant gloves, a lab coat, and tightly fitting safety goggles with a face shield. An emergency eye wash and shower must be accessible.[5][7][8] |
| Environmental | H411: Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[5][9] |
Emergency Procedures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5][7]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water and soap for at least 15 minutes.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[5][7]
Core Reactivity and Mechanistic Considerations
The reactivity of N-Methyl-2,4-dichlorobenzylamine is dominated by the lone pair of electrons on the nitrogen atom, making it a potent nucleophile. The presence of two chlorine atoms on the benzene ring has an electron-withdrawing inductive effect, which slightly modulates the basicity and nucleophilicity of the amine compared to its non-halogenated analog.
Key Reaction Classes:
-
N-Alkylation & N-Acylation: As a secondary amine, it readily reacts with electrophiles like alkyl halides or acyl chlorides. These reactions typically require a non-nucleophilic base to neutralize the generated acid (e.g., HCl), driving the reaction to completion.
-
Reductive Amination: While this compound is the product of reductive amination between 2,4-dichlorobenzaldehyde and methylamine, it can participate in similar reactions with other aldehydes or ketones to form tertiary amines.
-
Use in Multi-Step Synthesis: It is often used as a key fragment in building larger molecules. A prominent example from the pharmaceutical industry is the synthesis of sertraline, an antidepressant. While sertraline itself features a 3,4-dichlorophenyl moiety, the synthetic route is directly analogous and provides a robust, field-proven template for reactions involving N-methyl-dichlorobenzylamines.[10][11]
Experimental Protocols
Protocol 4.1: General Procedure for N-Alkylation
This protocol describes a general method for the reaction of N-Methyl-2,4-dichlorobenzylamine with an alkyl halide to form a tertiary amine.
Rationale: The reaction requires a suitable solvent that can dissolve the reactants and a base to scavenge the HCl produced, preventing the protonation of the starting amine, which would render it non-nucleophilic. Acetonitrile is a common polar aprotic solvent for such reactions, and potassium carbonate is an inexpensive and effective inorganic base.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Step-by-Step Methodology:
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction may take 4-24 hours.
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tertiary amine product.
-
Purification: Purify the crude product via flash column chromatography on silica gel if necessary.
Protocol 4.2: Illustrative Synthesis of a Sertraline Analog via Reductive Amination
This protocol demonstrates the use of a related compound, 4-(2,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, with methylamine to form a key intermediate, showcasing the type of industrial process where N-methyl-dichlorobenzylamines are relevant.[11] This process is adapted from the commercial synthesis of sertraline and serves as an authoritative example of forming the N-methyl amine bond.[11]
Rationale: This procedure forms the crucial C-N bond via an imine intermediate. The naphthalenone is condensed with methylamine to form a Schiff base (imine), which is then reduced in situ or in a subsequent step. The use of a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is a standard and highly efficient method for this reduction, yielding the desired amine product.[10][12]
Materials:
-
4-(2,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq)
-
Monomethylamine (solution in ethanol or THF, ~3-6 eq)
-
Ethanol or n-Propyl Alcohol
-
Palladium on Carbon (5% Pd/C)
-
Hydrogen Gas (H₂)
-
D-(-)-Mandelic Acid (for resolution, if desired)
-
Methanol
Step-by-Step Methodology:
-
Imine Formation: Combine the naphthalenone starting material (1.0 eq) and a suitable alcohol solvent (e.g., ethanol) in a pressure-rated vessel.[11]
-
Cool the mixture (e.g., to -5°C) and add the monomethylamine solution (3-6 eq).[11]
-
Seal the vessel and heat to 85-100°C for 12-16 hours. The imine intermediate will form during this step.[11]
-
Catalytic Reduction: Cool the reaction mixture. Transfer it to a hydrogenation vessel and add 5% Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude racemic amine product (a mixture of cis and trans isomers).
-
Purification/Resolution: The desired cis-isomer can be selectively crystallized and resolved from the mixture by forming a diastereomeric salt with an enantiopure acid, such as D-(-)-mandelic acid, in a solvent like methanol.[11]
Analytical Characterization
Confirming the identity and purity of the reaction products is essential. A combination of chromatographic and spectroscopic methods should be employed.
| Analytical Technique | Purpose & Expected Observations |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress. The product spot should have a different Rf value than the starting materials. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess purity and confirm the molecular weight of the product. The mass spectrum should show the expected molecular ion peak.[13] |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation. For N-alkylation, new signals corresponding to the added alkyl group will appear. For the amine product, characteristic shifts for the N-methyl and benzylic protons are key identifiers.[14] |
| Infrared (IR) Spectroscopy | To identify key functional groups. The disappearance of the N-H stretch (for secondary amines, ~3300-3500 cm⁻¹) and the appearance of C-N stretching vibrations can confirm the formation of a tertiary amine.[14][15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently active catalyst (for hydrogenation). Reagents not anhydrous. Base (in alkylation) is weak or wet. Insufficient reaction time or temperature. | Use fresh catalyst. Ensure all glassware and solvents are rigorously dried. Use freshly opened or dried base. Increase reaction time/temperature and continue monitoring. |
| Multiple Products Observed | Over-alkylation (dialkylation). Side reactions due to high temperature. Isomerization. | Use a controlled stoichiometry of the alkylating agent. Run the reaction at a lower temperature. |
| Difficult Purification | Product and starting material have similar polarity. Oily product that won't crystallize. | Optimize the eluent system for column chromatography. Try converting the product to its hydrochloride salt, which is often a crystalline solid and easier to purify. |
Visualization of Workflows and Mechanisms
Caption: Workflow for a General N-Alkylation Reaction.
Caption: Simplified Mechanism for Reductive Amination.
References
-
(2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE 90389-07-4 wiki. (n.d.). Chemical Synthesis. Retrieved from [Link]
-
Safety Data Sheet. (2019, November 13). Chem Service. Retrieved from [Link]
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Sertraline, CP-51974-1, CP-5197401(hydrochloride). (n.d.). Drug Synthesis Database. Retrieved from [Link]
-
Improved synthesis of sertraline hydrochloride. (2005, August 7). ResearchGate. Retrieved from [Link]
-
Key Intermediates in the Synthesis of Sertraline. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis, characterization and identification of sertraline hydrochloride related impurities. (2017). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
2,4-Dichloro-N-methylbenzenemethanamine hydrochloride. (n.d.). P&S Chemicals. Retrieved from [Link]
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N-methyl-2,4-dichlorobenzylamine. (n.d.). NIST WebBook. Retrieved from [Link]
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NIOSH Analytical Methods - M. (n.d.). CDC. Retrieved from [Link]
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N-Methylbenzylamine. (n.d.). PubChem. Retrieved from [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities. (n.d.). PubMed Central. Retrieved from [Link]
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N-ethyl-2,4-dichlorobenzylamine (C9H11Cl2N). (n.d.). PubChemLite. Retrieved from [Link]
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N-Methyl-2,4-dichlorobenzylamine. (n.d.). Nanjing Xinbell Pharmaceutical Technology Co., Ltd. Retrieved from [Link]
-
Benzenemethanamine, 2,4-dichloro-N-methyl-. (n.d.). PubChem. Retrieved from [Link]
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2,4-Dichlorobenzylamine. (n.d.). PubChem. Retrieved from [Link]
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene. (2000). ResearchGate. Retrieved from [Link]
-
N-METHYL-2-PYRROLIDINONE 1302. (n.d.). CDC. Retrieved from [Link]
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N-Methyl-2,4-dichlorobenzylamine Hydrochloride reaction with 1,2,4-triazole
Application Note & Protocol: Synthesis of N-Arylmethyl-1,2,4-Triazoles
Topic: A Guide to the N-Alkylation of 1,2,4-Triazole with 2,4-Dichlorobenzyl Moieties for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 1,2,4-triazole derivatives, a core scaffold in many pharmacologically active compounds, particularly antifungal agents.[1][2] While the topic specifies a reaction between N-Methyl-2,4-dichlorobenzylamine Hydrochloride and 1,2,4-triazole, a direct reaction pathway is chemically unfavorable. This guide clarifies the necessary synthetic logic, focusing on the standard and highly effective N-alkylation of 1,2,4-triazole using a suitable electrophile, 2,4-dichlorobenzyl chloride. We present a detailed protocol, discuss the critical issue of regioselectivity, and provide the rationale behind experimental choices to empower researchers in drug discovery and chemical synthesis.
Scientific Rationale & Strategic Overview
The 1,2,4-triazole ring is a vital pharmacophore in medicinal chemistry.[3] Its nitrogen atoms act as hydrogen bond acceptors and coordination sites, notably inhibiting enzymes like cytochrome P450 14α-demethylase (CYP51), a key target in antifungal therapy.[3] The synthesis of derivatives, such as those bearing a dihalophenyl ring, is a proven strategy for developing potent antifungal candidates.[1][4]
1.1. Addressing the Starting Materials
The specified reactant, N-Methyl-2,4-dichlorobenzylamine, is a secondary amine. In this state, the C-N bond is strong, and the amine moiety is a very poor leaving group, making it unsuitable as a direct alkylating agent for 1,2,4-triazole. The standard and most efficient method to form the desired C-N bond between the triazole and the benzyl group is a nucleophilic substitution (S_N2) reaction. This requires:
-
A Nucleophile: The 1,2,4-triazole ring.
-
An Electrophile: A benzyl derivative with a good leaving group (e.g., a halide like Cl⁻ or Br⁻).
Therefore, the appropriate electrophilic starting material is 2,4-dichlorobenzyl chloride , not the corresponding benzylamine. This application note will proceed with the scientifically validated protocol for this reaction.
1.2. The Challenge of Regioselectivity
1,2,4-Triazole exists in two tautomeric forms (1H- and 4H-).[5] Upon deprotonation with a base, it forms an ambident triazolate anion, meaning the negative charge is delocalized across multiple nitrogen atoms. Consequently, the subsequent alkylation can occur at two different positions, N1 or N4, yielding a mixture of regioisomers.[6]
Controlling this regioselectivity is a key challenge. The ratio of N1 to N4 products is influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are common.
-
Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH) affects the nature of the triazolate salt.[7]
-
Temperature: Reaction temperature can influence the kinetic vs. thermodynamic product distribution.
Typically, N1-alkylation is the major product, often in ratios of approximately 90:10 over the N4 isomer.[6] This protocol is optimized for a reliable and reproducible outcome, with an emphasis on separating and identifying the resulting isomers.
Reaction Mechanism and Workflow
The reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.
Step 1: Deprotonation. A base abstracts the acidic proton from the 1,2,4-triazole ring to generate the nucleophilic triazolate anion.
Step 2: Nucleophilic Attack. The triazolate anion attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the N-alkylated products.
Caption: General mechanism for the N-alkylation of 1,2,4-triazole.
The overall experimental process follows a standard synthetic chemistry workflow, from reaction setup to product analysis.
Caption: Standard workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole and its N4-isomer on a 10 mmol scale.
3.1. Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1,2,4-Triazole | 69.07 | 10.0 | 0.69 g | Reagent grade, ensure dryness |
| 2,4-Dichlorobenzyl chloride | 195.46 | 10.0 | 1.95 g | Corrosive, handle in a fume hood |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | For extraction |
| Deionized Water | 18.02 | - | ~100 mL | For work-up |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |
| Silica Gel | - | - | As needed | For column chromatography |
Equipment: 100 mL round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, TLC plates, rotary evaporator, column chromatography setup.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (0.69 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the resulting suspension under a nitrogen or argon atmosphere.
-
Electrophile Preparation: Dissolve 2,4-dichlorobenzyl chloride (1.95 g, 10.0 mmol) in 10 mL of anhydrous DMF in a dropping funnel.
-
Reaction Initiation: Add the 2,4-dichlorobenzyl chloride solution dropwise to the stirred triazole suspension over 15-20 minutes at room temperature (25-30 °C). An exotherm may be observed.
-
Reaction Progress: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting benzyl chloride should be consumed.
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50%) to separate the N1 and N4 isomers. The N1 isomer is typically less polar and will elute first.
-
Characterization: Collect the fractions corresponding to each isomer, concentrate them, and characterize the pure products by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm their structure and purity.
Expected Results & Characterization
-
Yield: The combined yield of the two isomers is typically in the range of 80-95%.
-
Isomer Ratio: The N1:N4 isomer ratio is expected to be approximately 9:1.[6]
-
Appearance: Both isomers are typically white to off-white solids upon purification.
Key Spectroscopic Data for Isomer Identification:
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Notes |
| N1-Isomer (1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole) | ~8.1 (s, 1H, H-5), ~7.9 (s, 1H, H-3), ~5.4 (s, 2H, -CH₂-) | The two triazole protons (H-3 and H-5) are distinct and appear as separate singlets. The benzylic protons (-CH₂-) are deshielded by the adjacent nitrogen and aromatic ring. |
| N4-Isomer (4-(2,4-Dichlorobenzyl)-4H-1,2,4-triazole) | ~8.2 (s, 2H, H-3 & H-5), ~5.3 (s, 2H, -CH₂-) | Due to the symmetry of the N4-substituted ring, the two triazole protons (H-3 and H-5) are chemically equivalent and appear as a single singlet integrating to 2H. This is the most definitive way to distinguish the isomers by ¹H NMR. |
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the benzyl chloride and deactivate the base. Incomplete reaction may require longer reaction times or gentle heating (e.g., to 40-50 °C).
-
Poor Isomer Separation: Use a long chromatography column and a shallow elution gradient to improve the resolution between the two isomers.
-
Reaction Stalls: If TLC shows no change, the base may be insufficient or of poor quality. An alternative, stronger base like sodium hydride (NaH) can be used, but requires greater caution (handle in a glovebox or under a strong inert gas flow).
Conclusion
The N-alkylation of 1,2,4-triazole with 2,4-dichlorobenzyl chloride is a robust and efficient method for synthesizing key precursors for pharmaceutical research. By understanding the underlying mechanism and the factors governing regioselectivity, researchers can reliably produce and isolate the desired N1 and N4 isomers. This protocol provides a validated, step-by-step guide that ensures high yield and purity, facilitating the development of novel triazole-based therapeutic agents.
References
-
Song, L., et al. (2017). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 7(59), 37375-37387. Available at: [Link]
-
Asai, A., et al. (2001). Synthesis of some new triazoles as potential antifungal agents. Boll Chim Farm, 140(6), 422-7. Available at: [Link]
-
Lv, K., et al. (2010). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Bioorganic & Medicinal Chemistry Letters, 20(13), 3893-3896. Available at: [Link]
-
East, M. B., et al. (2022). Synthesis of novel triazole containing small molecules as potential antifungal compounds. FASEB Journal, 36(S1). Available at: [Link]
-
Gao, F., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 20(11), 20458-20474. Available at: [Link]
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Chen, J-R., et al. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. Organic Letters, 23(13), 5136–5141. Available at: [Link]
-
ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]
-
Rajput, A. P., & Gore, R. P. (2012). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Der Pharma Chemica, 4(5), 1999-2005. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. Available at: [Link]
-
Molbase. (n.d.). (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE 90389-07-4 wiki. Available at: [Link]
-
Hou, X., et al. (2024). Expanding Azole Chemistry with Precise N-Alkylation. ChemRxiv. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
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Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057. Available at: [Link]
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G. G., Padilla-Salinas, R., & Rivera, G. (2020). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 25(21), 5174. Available at: [Link]
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Farghaly, T. A., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
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Kráľová, K., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(4), 1876-1886. Available at: [Link]
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El-Faham, A., et al. (2023). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 25(02), 173–204. Available at: [Link]
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Singh, A., & Wahi, A. K. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Chemistry Letters and Reviews, 8(3-4), 63-68. Available at: [Link]
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Kawasaki, I., et al. (1996). Alkylation and Acylation of the 1, 2, 3-Triazole Ring. Journal of the Pharmaceutical Society of Japan, 116(3), 181-193. Available at: [Link]
-
Patel, R., et al. (2014). Recent advances in the synthesis of triazole derivatives. Afinidad, 71(567). Available at: [Link]
-
L-M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-5. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of Some New Chiral Triazole-oxazoline Derivatives. Letters in Organic Chemistry, 15(11), 932-938. Available at: [Link]
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Wang, X-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Available at: [Link]
-
Chemospecific. (2021, January 16). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. Available at: [Link]
-
LookChem. (n.d.). Product information, 2,4-Dichloro-N-methylbenzenemethanamine hydrochloride. Available at: [Link]
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Yurttaş, L., et al. (2013). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Journal of the Faculty of Pharmacy of Ankara University, 40(2), 69-85. Available at: [Link]
-
Al-Jumaili, A. H. A., & Al-Lami, H. S. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 26(1), 10-18. Available at: [Link]
-
El-Emam, A. A., & Al-Deeb, O. A. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(17), 3098. Available at: [Link]
-
Jabbar, Z. S., & Al-Bayati, R. I. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13B), 1-10. Available at: [Link]
-
International Journal of Science and Research. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR, 4(10), 1729-1740. Available at: [Link]
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Scale-Up Synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis is achieved through a two-step process commencing with the reductive amination of 2,4-dichlorobenzaldehyde with methylamine, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and critical safety considerations for a successful scale-up synthesis.
Introduction
N-Methyl-2,4-dichlorobenzylamine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] The purity and yield of this intermediate directly impact the efficiency and quality of the final drug product. Therefore, a well-defined and scalable synthetic process is of paramount importance.
This document outlines a field-proven methodology for the synthesis of this compound, focusing on a reductive amination pathway. Reductive amination is a widely utilized and efficient method for the formation of carbon-nitrogen bonds.[2][3] The chosen protocol employs sodium borohydride as the reducing agent, a reagent known for its operational simplicity and cost-effectiveness in industrial applications.[4]
Synthetic Strategy and Mechanistic Overview
The synthesis proceeds in two primary stages:
-
Reductive Amination: 2,4-Dichlorobenzaldehyde is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ by sodium borohydride to yield N-Methyl-2,4-dichlorobenzylamine.
-
Salt Formation: The free base is then treated with hydrochloric acid to precipitate the stable and crystalline this compound.
The mechanism of the reductive amination involves the nucleophilic attack of methylamine on the carbonyl carbon of 2,4-dichlorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The hydride from sodium borohydride subsequently attacks the electrophilic carbon of the imine, reducing it to the secondary amine.[2]
Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 2,4-Dichlorobenzaldehyde | 874-42-0 | C₇H₄Cl₂O | 175.01 | ≥98% |
| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | 40% w/w |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | ≥98% |
| Methanol | 67-56-1 | CH₄O | 32.04 | ACS Grade |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | ACS Grade |
| Isopropyl Alcohol | 67-63-0 | C₃H₈O | 60.10 | ACS Grade |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ACS Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
Step-by-Step Synthesis
Step 1: Reductive Amination of 2,4-Dichlorobenzaldehyde
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge Aldehyde and Solvent: Charge the flask with 2,4-dichlorobenzaldehyde (175 g, 1.0 mol) and methanol (1.5 L). Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Methylamine: Cool the solution to 0-5 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (116.5 g, 1.5 mol) via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Imine Formation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (56.7 g, 1.5 mol) in 500 mL of cold water. Add this solution portion-wise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 15 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: Once the addition of the sodium borohydride solution is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde.[5]
Step 2: Work-up and Isolation of the Free Base
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.
-
Extraction: To the remaining aqueous residue, add dichloromethane (1 L) and stir vigorously. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Layer Wash: Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine and Wash Organic Layers: Combine all the organic layers and wash with a 1 M sodium hydroxide solution (2 x 500 mL) to remove any unreacted aldehyde and acidic byproducts, followed by a wash with brine (500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield N-Methyl-2,4-dichlorobenzylamine as a pale yellow oil.
Step 3: Formation and Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the crude N-Methyl-2,4-dichlorobenzylamine oil in isopropyl alcohol (500 mL).
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (37%, ~83 mL, 1.0 mol) dropwise with stirring. A white precipitate will form.
-
Crystallization: After the addition is complete, stir the suspension at 0-5 °C for 2 hours to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration and wash the filter cake with cold isopropyl alcohol (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Purity
-
Yield: 190-205 g (84-90% based on 2,4-dichlorobenzaldehyde)
-
Purity: ≥98% (as determined by HPLC)
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed by the following analytical methods:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 208-212 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.55 (br s, 2H, NH₂⁺), 7.80 (d, J=2.2 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.55 (dd, J=8.4, 2.2 Hz, 1H), 4.20 (t, J=5.6 Hz, 2H), 2.60 (t, J=5.6 Hz, 3H).[6][7]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 135.5, 133.8, 132.0, 131.5, 129.5, 128.0, 48.5, 32.0.
-
FT-IR (KBr, cm⁻¹): 3000-2800 (N-H stretch), 1590, 1470 (aromatic C=C stretch), 1050 (C-N stretch), 820 (C-Cl stretch).[8]
-
GC-MS: To confirm the molecular weight of the free base (190.07 g/mol ).[5][9]
Scale-Up Considerations and Safety
Workflow Diagram
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- 6. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE(90389-07-4) 1H NMR [m.chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyl-2,4-dichlorobenzylamine Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this important synthetic transformation. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Overview of the Synthesis
The synthesis of this compound is typically achieved via a two-step process:
-
Reductive Amination: The reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the secondary amine, N-Methyl-2,4-dichlorobenzylamine.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
While seemingly straightforward, optimizing the yield and purity requires careful control over several experimental variables. This guide will help you troubleshoot common issues and refine your methodology.
Caption: General workflow for the synthesis of N-Methyl-2,4-dichlorobenzylamine HCl.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Q1: My overall yield is very low. What are the most common culprits?
A low yield can stem from issues in either the reductive amination or the salt formation/isolation step. A systematic approach is required to identify the root cause.
Caption: Decision tree for troubleshooting low yield issues.
Start by analyzing your crude reaction mixture before workup. This will tell you if the problem is with the reaction itself or with the isolation.
Q2: My analysis shows a lot of unreacted 2,4-dichlorobenzaldehyde. How do I improve conversion?
This indicates that the initial imine formation is likely the rate-limiting step or is not proceeding efficiently.
-
Causality: Imine formation is a reversible equilibrium reaction that produces water. To drive the reaction forward, you can either remove the water (e.g., with molecular sieves) or, more commonly, use a slight excess of the amine.[1] The reaction is also catalyzed by mild acid.[2][3]
-
Solutions:
-
Acid Catalysis: Add a catalytic amount of acetic acid (AcOH) to your reaction mixture. This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial attack by methylamine.[3][4]
-
Check Reagents: Ensure your methylamine solution (often aqueous or in a solvent like THF/ethanol) has the correct concentration. If using methylamine hydrochloride salt, you must add an equivalent of a base (like triethylamine or NaOH) to liberate the free amine.
-
Increase Reaction Time/Temperature: Allow more time for the imine to form before or during the reduction. Gentle heating (e.g., 40-50 °C) can sometimes facilitate imine formation, but be cautious as this can also accelerate the unwanted reduction of the aldehyde.[4]
-
Q3: I'm forming a significant amount of 2,4-dichlorobenzyl alcohol as a byproduct. Why is this happening?
This is a classic issue in one-pot reductive aminations and indicates that your reducing agent is reacting with the starting aldehyde faster than it is reacting with the formed imine.
-
Causality: Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both aldehydes and imines.[2] The aldehyde is often more electrophilic than the imine, leading to a competitive reduction that forms the corresponding alcohol.
-
Solutions:
-
Use a More Selective Reducing Agent: Switch to a milder hydride donor that is more selective for the protonated imine (iminium ion) over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices.[2][5] NaBH₃CN is effective at a mildly acidic pH (4-5), where the imine is readily protonated and thus more reactive towards reduction than the aldehyde.[2]
-
Stepwise Procedure: First, stir the 2,4-dichlorobenzaldehyde and methylamine together in the solvent (with a catalytic amount of acetic acid) for 1-2 hours at room temperature to pre-form the imine.[6] Then, add the reducing agent (NaBH₄ can often be used successfully in this two-step approach). Monitor imine formation via TLC or LC-MS before adding the reductant.[4]
-
Q4: I'm having difficulty isolating a pure, crystalline hydrochloride salt. What are the best practices?
Poor crystallization can be due to impurities in the free base or an improper choice of solvent and pH for the salt formation.
-
Causality: The hydrochloride salt's solubility is highly dependent on the solvent system. The goal is to find a solvent in which the free base is soluble but the hydrochloride salt is insoluble. The presence of oil or unreacted starting materials can inhibit crystallization.
-
Solutions:
-
Purify the Free Base: If your crude amine is an oil or contains significant impurities, consider a purification step (e.g., column chromatography or distillation) before salt formation.
-
Solvent Selection: Common solvents for precipitating benzylamine hydrochlorides include diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of an alcohol (like isopropanol) with a non-polar solvent (like hexane).[7][8]
-
Procedure for Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring. Adding the acid too quickly can cause the product to oil out.
-
pH Control: Ensure you add enough HCl to fully protonate the amine. You can check the pH of the supernatant with moist pH paper to ensure it is acidic.
-
Induce Crystallization: If the product doesn't precipitate immediately, try cooling the solution in an ice bath, scratching the inside of the flask with a glass rod, or adding a seed crystal.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis?
There is no single "best" agent, as the optimal choice depends on your specific conditions, scale, and safety protocols.
| Reducing Agent | Pros | Cons | Recommended Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, powerful. | Can reduce the starting aldehyde, leading to alcohol byproduct.[2] Less selective. | Best for stepwise procedures where the imine is pre-formed. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines/iminium ions in the presence of aldehydes.[2][5] | Toxic (can release HCN gas at pH < 4), more expensive. Requires careful pH control. | One-pot reactions under mildly acidic conditions (pH 4-6). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, non-toxic byproducts, effective for a wide range of substrates.[2][5] | Moisture sensitive, can be slower. | A safer, effective alternative to NaBH₃CN for one-pot reactions. |
Q2: What is the optimal solvent for the reductive amination step?
Protic solvents are generally preferred as they can participate in the mechanism and help solubilize the reagents.
-
Methanol (MeOH) or Ethanol (EtOH): These are excellent, common choices. They readily dissolve the aldehyde, methylamine, and many borohydride reagents.[3][9]
-
Tetrahydrofuran (THF): A good aprotic alternative, though solubility of some reagents may be lower.
-
Dichloromethane (DCM): Can also be used, particularly with NaBH(OAc)₃.[6]
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Stain: Use a potassium permanganate (KMnO₄) stain. The starting aldehyde will show a yellow spot, while the product amine will also stain.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point. The product amine should have a lower Rf than the starting aldehyde.
-
Confirmation: For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the masses of the starting material, intermediate, and product.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Methyl-2,4-dichlorobenzylamine (One-Pot using NaBH(OAc)₃)
This protocol is provided as a representative example. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (1.75 g, 10.0 mmol).
-
Dissolve the aldehyde in dichloromethane (DCM, 40 mL).
-
Add a 40% aqueous solution of methylamine (1.17 mL, 12.0 mmol, 1.2 equiv.).
-
Add glacial acetic acid (0.11 mL, 2.0 mmol, 0.2 equiv.) and stir the mixture at room temperature for 30 minutes. The solution may become cloudy.
-
In portions over 15 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.75 g, 13.0 mmol, 1.3 equiv.). Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Methyl-2,4-dichlorobenzylamine as an oil.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude N-Methyl-2,4-dichlorobenzylamine (assuming ~10.0 mmol) in diethyl ether (50 mL).
-
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate is no longer formed and the solution is acidic (check with pH paper).
-
A white solid should precipitate. Continue stirring for an additional 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).
-
Dry the white solid under vacuum to a constant weight to obtain this compound.
References
-
Reddit User Discussion on Reductive Amination. (2025). r/Chempros. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reddit User Discussion on Unsuccessful Reductive Amination. (2025). r/Chempros. [Link]
-
Colberg, J. C., et al. (2004). Key Intermediates in the Synthesis of Sertraline... ACS Publications. [Link]
- Google Patents. (2007). Highly Stereoselective Synthesis of Sertraline. US20070260090A1.
-
ResearchGate Discussion on Imine Reduction. (2016). ResearchGate. [Link]
-
Various Authors. Sertraline Synthesis Database. cn.drugfuture.com. [Link]
-
Chemistry Shorts. (2023). Reductive Amination. YouTube. [Link]
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ResearchGate. (2009). Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. [Link]
-
ResearchGate. (2008). Improved synthesis of sertraline hydrochloride. ResearchGate. [Link]
-
PrepChem. (N.D.). Synthesis of N-methylbenzylamine. PrepChem.com. [Link]
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Organic Chemistry Portal. (N.D.). Amine synthesis by reductive amination. organic-chemistry.org. [Link]
-
Chemistry Steps. (N.D.). Reductive Amination. chemistrysteps.com. [Link]
-
Organic Syntheses. (N.D.). N-Methyl-1,2-diphenylethylamine hydrochloride. orgsyn.org. [Link]
-
Organic Syntheses. (N.D.). Methylamine Hydrochloride. orgsyn.org. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
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purification challenges of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of N-Methyl-2,4-dichlorobenzylamine Hydrochloride (CAS: 90389-07-4). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Core Purification Challenges & Troubleshooting
This section addresses the most common issues encountered during the isolation and purification of N-Methyl-2,4-dichlorobenzylamine HCl.
Question 1: My final product is an oil or a sticky solid, not the expected crystalline powder. What's causing this and how can I fix it?
Answer: This is a frequent and frustrating issue, often pointing to one of three root causes: the presence of impurities, residual solvent, or issues with the salt formation process itself.
-
Causality - Impurity Effects: Synthesis byproducts or unreacted starting materials can act as "eutectic melting point depressants," preventing the desired crystalline lattice from forming. The free base form of N-Methyl-2,4-dichlorobenzylamine is an oil at room temperature, and even a small amount remaining can inhibit crystallization.
-
Causality - Solvent Interference: Inappropriate solvents or incomplete removal of solvents used during workup or precipitation can lead to an oiled-out product. Water, in particular, can be problematic if using aqueous HCl for salt formation, as it may prevent the salt from precipitating cleanly from organic solvents.[1]
-
Causality - Improper Salt Formation: The stoichiometry and method of HCl addition are critical. Using aqueous HCl can introduce water, which hinders crystallization in non-polar solvents.[1] Conversely, a poorly controlled addition of gaseous or ethereal HCl can lead to localized supersaturation and amorphous precipitation.
Troubleshooting Protocol:
-
Confirm Salt Formation: Test the pH of a small sample dissolved in water. It should be acidic. If it's neutral or basic, the free amine is present. Re-dissolve the material in a suitable solvent (e.g., diethyl ether, ethyl acetate) and re-precipitate the salt by slowly adding a solution of anhydrous HCl in a compatible solvent (e.g., 1M HCl in diethyl ether).[2]
-
Trituration: If the product is a sticky solid, try trituration. This involves repeatedly washing/grinding the material with a solvent in which the desired hydrochloride salt is insoluble, but the impurities are soluble. Hexanes or a mixture of ether and hexanes are good starting points. This physically breaks down the amorphous solid and washes away impurities, often inducing crystallization.
-
Re-dissolution and Slow Re-precipitation: Dissolve the oily product in a minimal amount of a solvent where the salt is soluble (e.g., isopropanol, methanol). Then, slowly add an "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, acetone, or hexanes) until the solution becomes cloudy.[1] Warm the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. This slow process is crucial for forming well-ordered crystals.
Question 2: My purified N-Methyl-2,4-dichlorobenzylamine HCl has a yellow or brown tint. How do I remove the color?
Answer: Discoloration typically arises from trace impurities formed by oxidation or side reactions during synthesis. Benzylamine derivatives can be susceptible to air oxidation over time.[3]
Troubleshooting Protocol:
-
Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing the large, conjugated molecules that often cause color.
-
Dissolve the impure hydrochloride salt in a suitable hot solvent (e.g., ethanol or isopropanol).
-
Add a small amount of activated charcoal (typically 1-2% w/w). Caution: Add charcoal to a slightly cooled solution to prevent violent bumping.
-
Gently heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® (diatomaceous earth) to remove the fine charcoal particles. The Celite is essential to prevent charcoal from passing through the filter paper.
-
Allow the clear, colorless filtrate to cool slowly to recrystallize the purified product.
-
-
Chemical Wash (Free Base Stage): If the color persists, it may be easier to remove at the free base stage.
-
Convert the hydrochloride salt back to the free base using an acid-base extraction (see Protocol 2).
-
Wash the organic solution of the free base with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃). This can reduce certain types of colored, oxidized impurities.
-
Re-form the hydrochloride salt from the purified free base.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my sample?
A: Impurities in N-Methyl-2,4-dichlorobenzylamine HCl typically originate from its synthesis, which is often a reductive amination of 2,4-dichlorobenzaldehyde with methylamine. Potential impurities include:
-
Unreacted Starting Materials: 2,4-dichlorobenzaldehyde, methylamine.
-
Over-alkylation Products: N,N-dimethyl-2,4-dichlorobenzylamine.
-
Imine Intermediate: The N-(2,4-dichlorobenzylidene)methanamine intermediate may persist if the reduction step is incomplete.
-
Oxidation Products: 2,4-dichlorobenzoic acid or 2,4-dichlorobenzaldehyde if the benzylamine oxidizes.[3]
-
Byproducts from Reagents: Impurities from the reducing agent (e.g., borohydride salts).
Q: Which analytical techniques are best for assessing purity?
A: A combination of methods is ideal for a complete picture.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water and a UV detector is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, such as residual solvents or low-boiling point starting materials. The free base is more suitable for GC analysis than the salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and identify an appropriate solvent system for column chromatography.
Q: How do I choose the best solvent system for recrystallization?
A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For hydrochloride salts, which are ionic, polar protic solvents are often good choices.
| Solvent | Salt Solubility (Hot) | Salt Solubility (Cold) | Impurity Solubility | Notes |
| Isopropanol (IPA) | High | Moderate/Low | Varies | A very common and effective single solvent. |
| Ethanol (EtOH) | High | Moderate | Varies | Similar to IPA, may retain more product in solution. |
| Methanol (MeOH) | Very High | High | Varies | Often too good a solvent; best used in a pair. |
| Acetone | Low/Moderate | Very Low | Good | Can be a good anti-solvent to add to an IPA/EtOH solution. |
| Diethyl Ether | Insoluble | Insoluble | High | Excellent anti-solvent for precipitating the salt.[2] |
| Water | High | High | Varies | Generally avoided unless trying to precipitate with an organic anti-solvent. |
General Strategy: Dissolve the salt in a minimal amount of hot IPA or EtOH. If it crystallizes well upon cooling, you have a good system. If not, or if the yield is low, add an anti-solvent like acetone or diethyl ether to the hot solution until turbidity appears, then clarify with a few drops of the hot solvent and cool slowly.
Section 3: Key Purification Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Based on the table above, select a solvent system (e.g., Isopropanol/Diethyl Ether).
-
Dissolution: Place the crude N-Methyl-2,4-dichlorobenzylamine HCl in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling until the solid is fully dissolved.
-
Decolorization (if needed): If the solution is colored, cool it slightly, add 1-2% w/w activated charcoal, and reflux for 10-15 minutes. Perform a hot filtration through Celite®.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold, fresh anti-solvent (diethyl ether) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (40-50 °C), until a constant weight is achieved.
Protocol 2: Purification via Acid-Base Extraction
This protocol is excellent for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >11. The free base of N-Methyl-2,4-dichlorobenzylamine will precipitate as an oil.
-
Extraction: Extract the aqueous suspension three times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing & Drying: Combine the organic layers. Wash once with brine (saturated NaCl solution) to aid in demulsification. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Filter off the drying agent.
-
Salt Re-formation: Cool the dried organic solution in an ice bath. Slowly add a solution of 1M HCl in diethyl ether dropwise with stirring. The N-Methyl-2,4-dichlorobenzylamine HCl will precipitate as a white solid.[2]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum as described in Protocol 1.
Section 4: Visualization of Workflows
A logical approach is key to efficient purification. The following diagrams illustrate decision-making processes.
Caption: Troubleshooting Decision Tree for Purification.
Caption: Standard Purification Workflow.
References
-
Power, L. A., et al. (2021). The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4). [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
TMP Chem. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
ACS Publications. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Reddit. (2023). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
NIST. (n.d.). N-methyl-2,4-dichlorobenzylamine. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). Benzenemethanamine, 2,4-dichloro-N-methyl-. [Link]
-
NIST. (n.d.). N-methyl-2,4-dichlorobenzylamine IR Spectrum. NIST Chemistry WebBook. [Link]
-
Comenius University. (n.d.). Purification and isolation of newly-synthesized triazine derivatives. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). Esters with Alcohols. Part 2. Esters from Propanoic Acid to Isoundecanoic Acid. [Link]
-
International Journal of Applied Research. (2016). Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. [Link]
-
Wikipedia. (n.d.). Benzylamine. [Link]
-
Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]
-
World Journal of Pharmaceutical Research. (2022). A comprehensive review on synthesis and characterization of impurities in API’s. [Link]
Sources
Technical Support Center: N-Methyl-2,4-dichlorobenzylamine Hydrochloride Stability and Handling
Welcome to the technical support guide for N-Methyl-2,4-dichlorobenzylamine Hydrochloride (CAS: 90389-07-4).[1] This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As an amine hydrochloride salt, its stability is governed by specific chemical principles that, when understood, can prevent experimental variability and ensure reliable results. This guide provides field-proven insights and validated protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and properties of this compound.
Q1: What are the ideal storage conditions for solid this compound?
The solid form of this compound is generally stable when stored correctly.[2] The primary concerns are moisture and incompatibility with other chemicals. For optimal stability, adhere to the conditions summarized in the table below.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Room Temperature[1] | The compound is stable at ambient temperatures. Refrigeration is not typically necessary and may increase the risk of moisture condensation upon removal unless the container is allowed to equilibrate to room temperature before opening. |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon or Nitrogen)[1] | Amine hydrochlorides can be hygroscopic.[3] Absorbed moisture can lead to physical clumping and may provide a medium for slow hydrolytic degradation. An inert atmosphere displaces oxygen, minimizing the risk of long-term oxidative degradation. |
| Container | Original, tightly sealed container[2][3] | Use the manufacturer's container, which is tested for compatibility. Ensure the seal is secure after each use to prevent moisture and air ingress. Polyethylene or polypropylene containers are suitable.[3] |
| Light Exposure | Keep in a dark place[4] | While specific photostability data for this exact compound is not widely published, related aromatic amines can be sensitive to UV light. Protection from light is a standard precautionary measure to prevent photochemical degradation.[5] |
| Incompatibilities | Store away from strong oxidizing agents[2][6] | The amine functional group can be oxidized. Contact with strong oxidizers can lead to rapid degradation and the formation of impurities. |
Q2: How should I prepare solutions of this compound for experiments? What solvents are recommended?
As a hydrochloride salt, the compound has enhanced solubility in polar protic solvents, including water and alcohols, compared to its free base form.[7]
-
For Aqueous Solutions: Use deionized, purified water (e.g., Milli-Q or equivalent). The resulting solution will be acidic due to the hydrochloride salt. The stability in an unbuffered aqueous solution is generally good for short-term use. However, for long-term storage or to prevent pH drift, consider using a buffer system.
-
For Organic Solvents: Methanol and ethanol are common choices. Solubility in less polar solvents like acetonitrile may be limited, and solubility in non-polar solvents like chloroform or ether is generally poor.[8]
-
Expert Tip: When preparing solutions, always add the solid to the solvent and mix until fully dissolved. Avoid heating solutions for extended periods unless a thermal stability profile is known, as it can accelerate degradation.
Q3: What are the primary signs of degradation to watch for?
Degradation can manifest in both physical and chemical changes:
-
Physical Changes:
-
Color Change: A shift from a white/off-white solid to yellow or brown can indicate the formation of chromophoric degradation products.[1]
-
Clumping/Caking: This is often a sign of moisture absorption (hygroscopicity) rather than chemical degradation, but the presence of water can facilitate subsequent degradation pathways.[3]
-
-
Chemical Changes (typically observed analytically):
-
Appearance of New Peaks: In chromatographic analyses (e.g., HPLC, LC-MS), the emergence of new peaks that are not present in a freshly prepared standard is the most definitive sign of degradation.[9]
-
Decrease in Parent Peak Area: A corresponding decrease in the peak area/height of the active compound indicates its consumption.
-
Q4: What is the impact of pH on the stability of this compound in solution?
The pH of a solution is a critical factor for the stability of amine hydrochlorides.
-
Acidic Conditions (pH < 7): In its salt form, the amine is protonated (R-NH2+-CH3), which protects the nitrogen's lone pair of electrons from participating in certain degradation reactions, such as oxidation. Generally, stability is highest in mildly acidic conditions.
-
Basic Conditions (pH > 7): The addition of a base will neutralize the hydrochloride, converting it to the free base (R-N-CH3).[8] The free amine is more nucleophilic and susceptible to oxidation. Furthermore, exposure to strong bases can promote elimination or other degradation pathways. If your experimental protocol requires the free base, it is best to generate it in situ or use it immediately after neutralization and extraction.[8]
Section 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common stability-related issues encountered during experiments.
Problem: I'm observing unexpected peaks in my HPLC analysis of a recently prepared solution.
Unexpected chromatographic peaks are a common indicator of either contamination or degradation. Follow this troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.
Problem: The physical appearance of my solid material has changed (e.g., color change, clumping).
-
Causality: Clumping is almost certainly due to the absorption of atmospheric moisture, indicating improper storage (e.g., container not sealed tightly).[3] A color change (e.g., to yellow or tan) suggests a slow degradation process, which could be accelerated by exposure to light or air (oxidation) over long periods.
-
Recommended Action:
-
Do Not Use for Quantitative Experiments: The purity of the material is now questionable. The water content is unknown, which will affect molar calculations, and degradants may interfere with your experiment.
-
Qualitative Assessment: You can perform a qualitative analysis (e.g., HPLC, TLC) and compare it to a high-purity reference standard to assess the extent of degradation.
-
Prevention: Review your storage protocol against the recommendations in Table 1. Ensure all users are sealing the container properly after use. For highly sensitive applications, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
-
Section 3: Advanced Protocols for Stability Assessment
For researchers developing formulations or requiring a deep understanding of the compound's liability, performing a forced degradation study is essential. This process intentionally stresses the compound to predict its degradation pathways and is a cornerstone for developing a stability-indicating analytical method.[5][10]
Protocol 3.1: Step-by-Step Guide to Performing a Forced Degradation Study
A forced degradation study exposes the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradants.[10][11] The goal is typically to achieve 5-20% degradation of the active ingredient.[12]
Sources
- 1. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. (2,4-Dichlorobenzyl)methylamine | 5013-77-4 [chemicalbook.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for N-Methyl-2,4-dichlorobenzylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical step of catalyst selection for this synthesis, primarily achieved through the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing N-Methyl-2,4-dichlorobenzylamine?
The most prevalent and efficient method is a one-pot reductive amination. This process involves the reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then immediately reduced in situ to the desired secondary amine. The choice of "catalyst" here refers to the reducing agent that drives the second step of this reaction. The two main classes of catalysts/reducing agents are:
-
Hydride Reducing Agents: These are chemical reductants like Sodium Borohydride (NaBH₄) and Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB). They are widely used in lab-scale and industrial synthesis for their versatility and effectiveness under mild conditions.[1][2]
-
Catalytic Hydrogenation: This method uses gaseous hydrogen (H₂) in the presence of a heterogeneous metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). This approach is highly efficient but requires specialized pressure equipment.[3][4]
Q2: How do I choose between a hydride reducing agent and catalytic hydrogenation?
The decision depends on several factors including available equipment, substrate sensitivity, desired selectivity, and scale of the reaction.
-
Choose Hydride Agents (e.g., STAB, NaBH₄) if:
-
You are working on a lab scale without access to high-pressure hydrogenation equipment.
-
Your starting material or product contains functional groups that are sensitive to reduction by catalytic hydrogenation (e.g., other reducible groups like alkynes or some nitro groups).
-
You require a milder, more selective reaction to avoid side products.[1][5]
-
-
Choose Catalytic Hydrogenation (e.g., Pd/C) if:
-
You are working on a larger, industrial scale where the cost and atom economy of using H₂ gas is advantageous.
-
You have the appropriate high-pressure reactor setup.
-
Your molecule is stable under the reaction conditions and does not have functional groups that would be undesirably reduced.
-
Catalyst Selection & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary route discussed is reductive amination, a cornerstone reaction for this type of transformation.[1][2]
Scenario 1: Low or No Product Yield
Q: My reaction shows very low conversion to N-Methyl-2,4-dichlorobenzylamine. What are the likely causes and how can I fix it?
Low conversion is a common issue that can often be traced back to one of three areas: imine formation, the reducing agent's activity, or the reaction conditions.[6]
A: Potential Causes & Solutions:
-
Inefficient Imine Formation: The reaction's first step is the formation of a Schiff base (imine) from the aldehyde and amine. This is a reversible equilibrium reaction.
-
Troubleshooting:
-
pH is Critical: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[6] If the medium is too acidic, the methylamine will be protonated and non-nucleophilic. If it's too basic, the aldehyde's carbonyl group isn't sufficiently activated.[6] Consider adding a catalytic amount of acetic acid, especially when using STAB.[5][7]
-
Water Removal: The formation of the imine releases a molecule of water. In a one-pot synthesis, while not always necessary, the presence of excess water can shift the equilibrium back to the starting materials. Ensure your solvent is anhydrous.
-
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are paramount.
-
Troubleshooting:
-
NaBH₄ vs. STAB: Sodium borohydride (NaBH₄) is a powerful reducing agent that can also reduce the starting 2,4-dichlorobenzaldehyde to the corresponding alcohol, creating a significant byproduct and lowering your yield.[1][2][8] Sodium triacetoxyborohydride (STAB) is a milder and more selective agent that generally does not reduce the aldehyde, making it ideal for one-pot procedures.[1][5] If using NaBH₄, it's often better to perform a two-step process: first form the imine, and only then add the borohydride.[1][8]
-
Agent Degradation: Hydride reagents can degrade upon exposure to moisture. Ensure you are using a fresh bottle or one that has been stored properly in a desiccator.
-
-
-
Catalyst Poisoning (for Catalytic Hydrogenation):
-
Troubleshooting:
-
Purity of Starting Materials: Heterogeneous catalysts like Pd/C are highly susceptible to poisoning.[9][10] Trace impurities in the 2,4-dichlorobenzaldehyde, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the palladium's active sites and kill the reaction.[9][11][12] Consider purifying your starting materials if you suspect contamination.
-
Amine Inhibition: The amine product itself can sometimes adsorb to the catalyst surface and inhibit its activity.[6] This can sometimes be overcome by increasing catalyst loading or temperature, but prevention through pure reagents is key.
-
-
// Nodes start [label="Start:\nLow Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_imine [label="Check Imine Formation\n(TLC/HPLC/NMR)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_reductant [label="Check Reducing Agent", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Check H₂ Catalyst (if used)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_ph [label="Adjust pH (4-5)\nAdd cat. Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_water [label="Use Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_stab [label="Switch to Milder Reductant\n(e.g., STAB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_twostep [label="Use Two-Step Protocol\n(Imine formation, then NaBH₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_fresh [label="Use Fresh/Dry Reductant", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_purify [label="Purify Starting Materials\n(Remove S, N impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_loading [label="Increase Catalyst Loading", fillcolor="#F1F3F4", fontcolor="#202124"];
end_node [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_imine; check_imine -> sol_ph [label=" Imine Not Forming? "]; check_imine -> sol_water; sol_ph -> end_node; sol_water -> end_node;
start -> check_reductant; check_reductant -> sol_stab [label=" Aldehyde Reduction? "]; check_reductant -> sol_twostep [label=" Using NaBH₄? "]; check_reductant -> sol_fresh [label=" Agent Inactive? "]; sol_stab -> end_node; sol_twostep -> end_node; sol_fresh -> end_node;
start -> check_catalyst; check_catalyst -> sol_purify [label=" Reaction Stalled? "]; check_catalyst -> sol_loading; sol_purify -> end_node; sol_loading -> end_node; } end_dot Caption: Troubleshooting workflow for low yield in reductive amination.
Scenario 2: Formation of Byproducts
Q: My reaction is working, but I'm seeing significant byproduct formation, specifically the 2,4-dichlorobenzyl alcohol and a dialkylated species. How can I improve selectivity?
A: Optimizing for Selectivity:
-
Preventing Alcohol Formation:
-
Cause: This byproduct arises when the reducing agent reduces the starting aldehyde before it can react with the amine. This is a classic problem when using strong, less selective hydride reagents.[6][13]
-
Solution: The most effective solution is to switch from a powerful reducing agent like NaBH₄ to a milder, more selective one like Sodium Triacetoxyborohydride (STAB).[1][5] STAB is sterically hindered and less reactive, and it will readily reduce the protonated imine intermediate while leaving the aldehyde untouched.[14]
-
-
Preventing Dialkylation:
-
Cause: The desired product, a secondary amine, can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine.
-
Solution: This is often a problem of stoichiometry and reaction kinetics.
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the aldehyde to favor the formation of the primary imine.
-
Stepwise Procedure: For particularly stubborn cases, a stepwise procedure can provide maximum control. First, form the imine in a solvent like methanol. Once formation is complete (monitored by TLC or NMR), then add the NaBH₄. This ensures the reducing agent is only present after the aldehyde has been consumed.[5]
-
-
| Catalyst / Reducing Agent | Primary Use Case | Key Advantages | Common Issues & Mitigation |
| Sodium Triacetoxyborohydride (STAB) | One-pot reductive amination | Mild, highly selective for imines over aldehydes; tolerates many functional groups.[1][5] | Moisture sensitive; slower reaction rates. Mitigation: Use anhydrous solvents (DCE, THF).[5][8] |
| Sodium Borohydride (NaBH₄) | Two-step reductive amination | Cost-effective, powerful reducing agent.[1] | Reduces starting aldehyde to alcohol.[2][8] Mitigation: Add NaBH₄ only after imine formation is complete.[1][8] |
| Palladium on Carbon (Pd/C) with H₂ | Large-scale catalytic hydrogenation | High atom economy, catalyst is recyclable, high throughput.[3] | Susceptible to catalyst poisoning by sulfur/amines; requires pressure equipment.[9][10] Mitigation: Use highly purified reagents. |
| Platinum on Carbon (Pt/C) with H₂ | Catalytic hydrogenation | Often more robust and resistant to acidic conditions than Pd/C. | Can be less selective than palladium for certain transformations; cost can be a factor.[15][16] Mitigation: Screen against Pd/C for specific application. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using STAB
This protocol is recommended for its high selectivity and operational simplicity.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichlorobenzaldehyde (1.0 equiv.) and a suitable anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]
-
Amine Addition: Add a solution of methylamine (1.1-1.2 equiv., typically as a solution in THF or EtOH) to the flask.
-
Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.) to facilitate imine formation.[5] Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In portions, carefully add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv.). The addition may be slightly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed (typically 2-6 hours).[17]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[17] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Salt Formation: Purify the resulting crude amine by flash column chromatography. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the this compound salt.
// Nodes aldehyde [label="2,4-Dichlorobenzaldehyde\n+ Methylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Imine Intermediate\n(in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="N-Methyl-2,4-\ndichlorobenzylamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; salt [label="Hydrochloride Salt", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aldehyde -> imine [label=" H₂O\n cat. AcOH"]; imine -> reduction; reduction -> product [label=" STAB or\n Pd/C, H₂"]; product -> salt [label=" HCl"]; } end_dot Caption: Simplified workflow for N-Methyl-2,4-dichlorobenzylamine synthesis.
References
- Benchchem. A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Available from: [Link]
- Benchchem. catalyst poisoning issues in dicyclononane hydrogenation.
-
StudySmarter. Catalyst Poisoning: Palladium & Platinum. Published August 27, 2024. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
- Benchchem. Troubleshooting low conversion rates in reductive amination.
-
ResearchGate. Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Published August 7, 2025. Available from: [Link]
-
YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Published September 10, 2020. Available from: [Link]
- Unknown Source. The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. Published August 6, 2025.
-
Wikipedia. Catalyst poisoning. Available from: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
- Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination.
-
Nasrollahzadeh, M., & Bidgoli, F. (2018). Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. New Journal of Chemistry. Available from: [Link]
-
World Platinum Investment Council. Platinum-for-palladium substitution. Published March 16, 2023. Available from: [Link]_ सब्STITUTION_2023_Final.pdf
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]
-
Augustine, R. L. (1995). Some Catalytic Problems in Reductive Amination of Aldehydes and Ketone. Routledge. Available from: [Link]
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Bikas, R., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. Published February 13, 2025. Available from: [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from: [Link]
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Quora. Why is palladium preferred over platinum in catalytic converters? Published February 27, 2020. Available from: [Link]
-
ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2. Available from: [Link]
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ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Available from: [Link]
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Phoenix Refining Corporation. Platinum vs. Palladium in Converters: Why Do Automakers Use Both. Published July 10, 2025. Available from: [Link]
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ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Published August 6, 2025. Available from: [Link]
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Published October 19, 2025. Available from: [Link]
-
The Hive. reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. Available from: [Link]
-
National Institutes of Health. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Available from: [Link]
-
Royal Society of Chemistry. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Available from: [Link]
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- 17. rsc.org [rsc.org]
Technical Support Center: N-Methyl-2,4-dichlorobenzylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of this synthesis. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to proactively prevent impurity formation and effectively troubleshoot issues when they arise. We understand that in pharmaceutical development, purity is not just a metric; it is the cornerstone of safety and efficacy.
Section 1: The Synthetic Landscape: Reductive Amination
The most common and efficient route to N-Methyl-2,4-dichlorobenzylamine is the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This process involves two key stages: the formation of an intermediate imine (or Schiff base) followed by its reduction to the desired secondary amine. The final step is the salt formation with hydrochloric acid to yield the stable hydrochloride product.
While seemingly straightforward, each step presents opportunities for side reactions and impurity generation. Understanding this pathway is the first step to mastering the synthesis.
Caption: A logical workflow for troubleshooting unknown impurities.
Problem: My final product is contaminated with a significant amount of unreacted 2,4-dichlorobenzaldehyde.
-
Root Cause Analysis: This typically points to an incomplete reaction. The cause could be insufficient reaction time, deactivated or insufficient reducing agent, or poor imine formation.
-
Troubleshooting Steps:
-
Verify Reducing Agent Activity: Ensure your reducing agent (e.g., STAB) is fresh and has been stored under anhydrous conditions.
-
Check Stoichiometry: Confirm that you used at least one full equivalent of the reducing agent.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present, allow the reaction to proceed for a longer duration.
-
Optimize pH: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid (if not already present from STAB) can facilitate the reaction. [1] Problem: I am observing an impurity with a mass of ~204 amu (C₉H₁₁Cl₂N) in my LC-MS analysis.
-
-
Root Cause Analysis: This mass corresponds to the over-methylated tertiary amine, N,N-dimethyl-2,4-dichlorobenzylamine. [2]This indicates that your desired secondary amine product has reacted further.
-
Troubleshooting Steps:
-
Review Reaction Temperature: As mentioned in the FAQ, high temperatures can promote this side reaction. Ensure your reaction is maintained at or below room temperature. [3] 2. Re-evaluate Stoichiometry: While a slight excess of methylamine is good, a large excess of the aldehyde can leave unreacted imine available to react with the product. Ensure the aldehyde is the limiting reagent.
-
Purification: This impurity can often be separated from the desired secondary amine hydrochloride salt by careful recrystallization, as their solubilities may differ.
-
Problem: My reaction is sluggish, and I see a peak corresponding to the imine intermediate that isn't being consumed.
-
Root Cause Analysis: This is a clear indication that the reduction step is the bottleneck.
-
Troubleshooting Steps:
-
Check Reducing Agent: This is the most likely culprit. The reducing agent may be old, may have been exposed to moisture, or was not added in a sufficient amount.
-
Solvent Effects: Ensure you are using an appropriate anhydrous solvent. While methanol is common for some reducing agents, it is not compatible with STAB. [4]Dichloromethane (DCM) or dichloroethane (DCE) are better choices for STAB-mediated reductions.
-
Add a Proton Source: The reduction of the imine is often more efficient when the imine nitrogen is protonated. A small amount of acetic acid can help, but check for compatibility with your overall scheme.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Recommended Synthesis of this compound via One-Pot Reductive Amination
This protocol is designed as a robust starting point. Optimization may be required based on your specific lab conditions and scale.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add 2,4-dichlorobenzaldehyde (1.0 eq).
-
Solvent: Dissolve the aldehyde in an appropriate anhydrous solvent, such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 5-10 mL per gram of aldehyde).
-
Amine Addition: Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or EtOH, or bubbled as a gas) to the flask. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.2 eq) to the reaction mixture.
-
Self-Validation Checkpoint: You may observe mild gas evolution. The reaction is typically slightly exothermic.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting aldehyde by TLC or HPLC until it is no longer detected.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether, MTBE, or ethyl acetate). Slowly add a solution of HCl in ether (or bubble HCl gas) until the solution is acidic and precipitation is complete. [5]10. Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound as a white to off-white solid. [6] Protocol 4.2: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 220 nm and 254 nm; coupled to a Mass Spectrometer (ESI+) for identification. [7]
Section 5: Data Summary Tables
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight (Monoisotopic) | Common Source / Formation Pathway |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 173.96 | Unreacted starting material [8] |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 189.96 | Oxidation of starting material [8] |
| 2,4-Dichlorobenzyl Alcohol | C₇H₆Cl₂O | 176.98 | Over-reduction of aldehyde with harsh reducing agents (e.g., NaBH₄) |
| N,N-Dimethyl-2,4-dichlorobenzylamine | C₉H₁₁Cl₂N | 204.03 | Over-alkylation of the secondary amine product [9][3] |
| N-(2,4-dichlorobenzylidene)methanamine | C₈H₇Cl₂N | 187.00 | Unreduced imine intermediate |
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Pros | Cons | Recommended Use Case |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild, highly selective for imines, suitable for one-pot reactions, low toxicity. [4][10] | Higher cost, moisture sensitive. | Preferred method for this synthesis. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines, stable in mild acid. [4] | Highly toxic (potential HCN gas release), environmentally hazardous. | Use with extreme caution only when other methods fail. |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reducing agent. [4] | Non-selective, can reduce starting aldehyde. Requires a two-step procedure. | Budget-conscious applications where a two-step process is acceptable. |
Section 6: References
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications.
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (n.d.). PMC - NIH.
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). PMC - NIH.
-
N-methyl-2,4-dichlorobenzylamine. (n.d.). NIST WebBook.
-
N-methyl-2,4-dichlorobenzylamine. (n.d.). NIST WebBook.
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega.
-
Dimethylbenzylamine. (n.d.). Wikipedia.
-
This compound. (n.d.). Alfa Chemistry.
-
Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (n.d.).
-
Identification and Determination of Impurities in Drugs. (n.d.).
-
2,4-Dichlorobenzylamine. (n.d.). PubChem.
-
2,4-Dichlorobenzaldehyde. (n.d.). PubChem.
-
2,4-Dichlorobenzaldehyde. (n.d.). ResearchGate.
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Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org.
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CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique. (n.d.). Google Patents.
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The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). PubMed.
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US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine. (n.d.). Google Patents.
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Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
-
Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. (n.d.).
-
(2,4-Dichlorobenzyl)methylamine. (n.d.). ChemicalBook.
-
What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
-
N-Methyl-1,2-diphenylethylamine hydrochloride. (n.d.). Organic Syntheses Procedure.
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). NIH.
-
(2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE. (n.d.). ChemicalBook.
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N-Methyl-2,4-dichlorobenzylamine. (n.d.). nanjing xinbell pharmaceutical technology co., ltd..
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
-
2,4-Dichlorobenzaldehyde. (n.d.). ResearchGate.
-
(3,4-Dichlorobenzyl)methylamine 5635-67-6 wiki. (n.d.).
-
2,4-Dichlorobenzaldehyde, 500G - D0330-500G. (n.d.). Lab Pro Inc.
-
Benzenemethanamine, 2,4-dichloro-N-methyl-. (n.d.). PubChem.
-
Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure.
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica.
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- 6. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reaction Condition Optimization for N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
N-Methyl-2,4-dichlorobenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its successful synthesis with high purity and yield is crucial for downstream applications.[3] This guide will address common challenges encountered during its preparation, primarily focusing on the reductive amination of 2,4-dichlorobenzaldehyde with methylamine, followed by salt formation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-Methyl-2,4-dichlorobenzylamine?
The most prevalent and industrially scalable method is the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This is a one-pot reaction where the aldehyde and amine first form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4]
Alternative, though less common, methods include the N-alkylation of 2,4-dichlorobenzylamine with a methylating agent like methyl iodide or dimethyl sulfate. However, these methods often suffer from over-methylation, leading to the formation of the quaternary ammonium salt, and the use of toxic reagents.[5]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in the reductive amination of 2,4-dichlorobenzaldehyde can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The initial condensation of 2,4-dichlorobenzaldehyde and methylamine to form the imine is a critical equilibrium-driven step. Ensure that water, a byproduct of this reaction, is effectively removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are paramount. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[6]
-
NaBH₄: A cost-effective and common choice, but its reactivity can sometimes lead to the reduction of the starting aldehyde. It's crucial to allow sufficient time for imine formation before adding the borohydride.
-
NaBH₃CN: More selective for the imine over the aldehyde, but it is toxic and requires careful handling.
-
Catalytic Hydrogenation: A greener alternative using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7] This method often provides high yields and purity but requires specialized high-pressure equipment.
-
-
Reaction Temperature: Temperature plays a dual role. Higher temperatures can favor imine formation but may also lead to side reactions or decomposition of the product. An initial moderate temperature (e.g., room temperature to 50°C) for imine formation followed by cooling for the reduction step is often optimal. Some catalytic systems, however, may require higher temperatures to achieve good conversion.[8]
-
pH Control: The pH of the reaction medium is crucial for imine formation. A slightly acidic pH (around 5-6) is generally optimal to catalyze the condensation without deactivating the amine nucleophile.
Q3: I am observing significant impurity peaks in my crude product analysis (GC/HPLC). What are these impurities and how can I minimize them?
Common impurities in the synthesis of N-Methyl-2,4-dichlorobenzylamine include:
-
Unreacted 2,4-dichlorobenzaldehyde: This indicates incomplete imine formation or inefficient reduction. Consider extending the reaction time for the condensation step or using a more reactive reducing agent.
-
2,4-dichlorobenzyl alcohol: This is formed by the reduction of the starting aldehyde by the reducing agent. To minimize this, ensure the imine is pre-formed before adding a strong reducing agent like NaBH₄, or switch to a more selective reductant like NaBH₃CN.
-
Over-methylated product (N,N-dimethyl-2,4-dichlorobenzylamine): While less common in reductive amination with methylamine, it can occur if the methylating source is not controlled. This is more of a concern in direct N-alkylation routes.
-
Bis-amine impurity (bis(2,4-dichlorobenzyl)methylamine): This can form if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced. Controlling the stoichiometry of the reactants (a slight excess of methylamine) can help suppress this side reaction.
To minimize these impurities, careful optimization of the reaction conditions as outlined in the troubleshooting guide below is essential.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
Issue 1: Reaction Stalls or Shows Low Conversion
Symptoms: GC or TLC analysis shows a significant amount of unreacted 2,4-dichlorobenzaldehyde even after prolonged reaction times.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Imine Formation | The equilibrium for imine formation is unfavorable. Water produced during the reaction can hydrolyze the imine back to the starting materials. | Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) or use a Dean-Stark trap if the solvent is appropriate (e.g., toluene). |
| Inactive Reducing Agent | The reducing agent may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. For borohydrides, ensure they are stored in a desiccator. |
| Suboptimal pH | The pH is either too low (protonating the amine) or too high (hindering imine formation). | Adjust the pH to a weakly acidic range (pH 5-6) using a mild acid like acetic acid. |
| Low Reaction Temperature | The activation energy for imine formation or reduction is not being met. | Gradually increase the reaction temperature, monitoring for any signs of product decomposition or side-product formation.[8] |
Issue 2: Formation of 2,4-dichlorobenzyl alcohol as a major byproduct
Symptoms: A significant peak corresponding to 2,4-dichlorobenzyl alcohol is observed in the analytical data.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Premature Addition of Reducing Agent | A strong reducing agent like NaBH₄ was added before the imine had a chance to form in sufficient concentration. | Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. Consider adding the reducing agent portion-wise at a lower temperature. |
| Non-selective Reducing Agent | The chosen reducing agent is too reactive and preferentially reduces the aldehyde over the imine. | Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] |
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Symptoms: The product does not precipitate upon addition of HCl, or an oily substance is formed instead of a crystalline solid.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Impurities Present | The presence of unreacted starting materials or byproducts can inhibit crystallization. | Purify the crude free-base amine by column chromatography or distillation before attempting salt formation. |
| Incorrect Solvent | The solvent used for precipitation is not suitable. The hydrochloride salt may be soluble in the chosen solvent. | Use a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether, hexane, or ethyl acetate. The free base is typically dissolved in a minimal amount of a solvent like isopropanol before adding the HCl solution (e.g., HCl in ether or isopropanol). |
| Water Content | The presence of water can prevent the formation of a crystalline solid. | Ensure all solvents and glassware are anhydrous. Use a solution of HCl in an anhydrous solvent. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride
-
To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2-1.5 equivalents, e.g., 40% in water or as a solution in THF/ethanol) at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or GC.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as indicated by TLC/GC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Methyl-2,4-dichlorobenzylamine.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the crude N-Methyl-2,4-dichlorobenzylamine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether).
-
Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or concentrated HCl followed by azeotropic removal of water with toluene) with stirring.
-
The hydrochloride salt should precipitate as a white solid.
-
Stir the resulting slurry for 30-60 minutes, then collect the solid by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) and dry under vacuum.[9][10]
Workflow for Troubleshooting Low Yield
Caption: General mechanism of reductive amination.
By understanding these fundamental principles and systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize the synthesis of this compound, ensuring high yields and purity in your research and development endeavors.
References
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B. P. S. S. et al. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Available at: [Link]
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C. et al. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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L. et al. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. Available at: [Link]
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W. et al. N-methylation of amines using formic acid via simple inorganic base catalysis. Research Square. Available at: [Link]
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X. et al. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]
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N. et al. Reductive methylation of nitroarenes to N-methylamines. ResearchGate. Available at: [Link]
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C. et al. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]
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N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. RSC Publishing. Available at: [Link]
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Ensuring Quality: The Importance of Purity in N-(2,4-Dichlorobenzyl)methylamine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. Available at: [Link]
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Tsarev, V. N. et al. N-methylation of amines with methanol at room temperature. PubMed. Available at: [Link]
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Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
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Alec, C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Figshare. Available at: [Link]
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Effect of reaction temperature on the N-methylation of morpholine. ResearchGate. Available at: [Link]
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- 10. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for N-Methyl-2,4-dichlorobenzylamine Hydrochloride
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a significant building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and expert insights to inform your selection of the most appropriate method.
Introduction
This compound is a secondary amine salt that serves as a crucial precursor in medicinal chemistry. The presence of the dichlorinated benzene ring and the N-methyl group offers a scaffold for further molecular elaboration. The hydrochloride salt form enhances the compound's stability and handling properties. This guide will focus on the two most plausible synthetic strategies: Reductive Amination and Direct N-Alkylation . We will explore the mechanistic underpinnings, practical execution, and comparative performance of each method.
Method 1: Reductive Amination of 2,4-Dichlorobenzaldehyde
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and is generally the preferred route for the synthesis of secondary amines due to its high selectivity.[1][2] This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[1]
Mechanistic Rationale
The reaction proceeds in two key stages. First, 2,4-dichlorobenzaldehyde reacts with methylamine to form an unstable carbinolamine intermediate, which then dehydrates to form an N-methylimine. In the second stage, a reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to yield the secondary amine, N-Methyl-2,4-dichlorobenzylamine. The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde. Sodium borohydride (NaBH₄) is a cost-effective and common choice for this transformation.
Diagram of the Reductive Amination Pathway
Caption: Reductive amination workflow for this compound synthesis.
Experimental Protocol: Reductive Amination
Materials:
-
2,4-Dichlorobenzaldehyde
-
Methylamine hydrochloride
-
Sodium hydroxide
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated and ethereal solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Methylamine Free Base: In a flask, dissolve methylamine hydrochloride (1.1 equivalents) in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). The free methylamine can be used in the next step, often as an aqueous or methanolic solution.
-
Imine Formation and Reduction: In a separate round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1.0 equivalent) in methanol. To this stirred solution, add the prepared methylamine solution dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyl-2,4-dichlorobenzylamine as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a saturated solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Method 2: Direct N-Alkylation of 2,4-Dichlorobenzylamine
A conceptually simpler approach is the direct alkylation of a primary amine, in this case, 2,4-dichlorobenzylamine, with a methylating agent. However, this method is often plagued by a lack of selectivity, leading to over-alkylation.[1][3]
Mechanistic Rationale
This reaction follows a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dichlorobenzylamine attacks the electrophilic carbon of a methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing a leaving group. A base is required to neutralize the protonated amine formed during the reaction. The major drawback is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine as a significant byproduct.
Diagram of the Direct N-Alkylation Pathway
Caption: Direct N-alkylation workflow, highlighting the potential for byproduct formation.
Experimental Protocol: Direct N-Alkylation (Hypothetical)
Materials:
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Hydrochloric acid (ethereal solution)
-
Anhydrous sodium sulfate
Procedure:
-
Alkylation: To a solution of 2,4-dichlorobenzylamine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and methyl iodide (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude product, likely a mixture of mono- and di-alkylated products, will require careful purification by column chromatography to isolate the desired secondary amine.
-
Hydrochloride Salt Formation: Follow the same procedure as described in Method 1.
Comparative Analysis
| Parameter | Method 1: Reductive Amination | Method 2: Direct N-Alkylation |
| Starting Materials | 2,4-Dichlorobenzaldehyde, Methylamine | 2,4-Dichlorobenzylamine, Methylating Agent |
| Selectivity | High for secondary amine | Low, risk of over-alkylation to tertiary amine |
| Yield (Estimated) | Good to Excellent (70-90%) | Poor to Moderate (30-50% of desired product) |
| Purification | Generally straightforward | Challenging due to product mixture |
| Process | One-pot reaction is feasible | Stepwise, with difficult purification |
| Green Chemistry | Favorable, can be a one-pot synthesis, reducing waste.[2] | Less favorable due to use of alkyl halides and potential for more waste from purification. |
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and identity of this compound, a thorough characterization of the final product is essential.
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base, N-Methyl-2,4-dichlorobenzylamine, is available in the NIST Chemistry WebBook.[6] Key expected peaks for the hydrochloride salt would include N-H stretching (around 2400-2800 cm⁻¹, broad, characteristic of amine salts) and C-H stretching from the aromatic and methyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the benzylic protons, and multiplets for the aromatic protons. The chemical shifts will be downfield compared to the free base due to the presence of the ammonium salt.
-
¹³C NMR: The 13C NMR spectrum for the free base is available and shows distinct signals for the methyl, benzyl, and aromatic carbons.[7] Similar distinct signals are expected for the hydrochloride salt.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (N-Methyl-2,4-dichlorobenzylamine, C₈H₉Cl₂N, molecular weight: 190.07 g/mol ).[8]
Conclusion
Based on this comparative analysis, reductive amination is the superior method for the synthesis of this compound. Its high selectivity, potential for good yields, and the feasibility of a one-pot procedure make it a more efficient and reliable choice for both laboratory-scale and potential scale-up applications. While direct N-alkylation is a theoretically possible route, the inherent issue of over-alkylation presents significant challenges in terms of yield and purification, making it a less desirable option. For researchers and drug development professionals, the reductive amination pathway offers a robust and well-established strategy for obtaining this key intermediate with high purity.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
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- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- (2020, January 15). Synthetic method of 2,4, 6-trifluorobenzylamine.
- (n.d.). 2,4-DICHLOROBENZALDEHYDE OXIME synthesis. ChemicalBook.
- (n.d.).
- (n.d.).
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- Deng, Y., et al. (n.d.).
- (n.d.).
- (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride.
- (n.d.). N-methyl-2,4-dichlorobenzylamine. NIST WebBook.
- (n.d.). N-methyl-2,4-dichlorobenzylamine. NIST WebBook.
- (n.d.). 2,4-Dichlorobenzylamine 97 95-00-1. Sigma-Aldrich.
- (n.d.). 2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485. PubChem.
- (n.d.).
- An, G., et al. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Liang, G., et al. (2017, March 6). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed.
- Liang, G., et al. (n.d.). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
- Li, Z., et al. (n.d.).
- (n.d.). 2,4-Dichloro-N-methylbenzamide. SpectraBase.
- (n.d.). N-(2,4-Dichlorobenzyl)methylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- (n.d.).
- (n.d.). N-[(2,4-dichlorophenyl)methyl]-2-[2-[[(2R)-pyrrolidin-2-yl]methyl]-2,8-diazaspiro[4.5]decan-8-yl]pyrimidin-4-amine | C24H32Cl2N6 | CID 127047612. PubChem.
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A Comparative Guide to the Validation of Analytical Methods for N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Introduction
N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a substituted benzylamine derivative. As with any component intended for pharmaceutical use, establishing the identity, purity, and strength of this substance is paramount. This is achieved through meticulously validated analytical methods. The validation process provides documented evidence that a method is "fit for purpose," ensuring that the measurements it yields are accurate, reliable, and reproducible.[1][2]
This guide provides an in-depth comparison of three distinct analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration. We will explore the underlying principles of each method, present detailed experimental protocols, and discuss the validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical procedure for their specific application.
The Foundation: Pillars of Analytical Method Validation
Before comparing specific methods, it is crucial to understand the core performance characteristics that must be evaluated during validation. These parameters, defined by regulatory guidelines, demonstrate that an analytical procedure is suitable for its intended use.[6][7]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7][8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][9]
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is often expressed as the percent recovery of a known amount of analyte.[7][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality Behind Method Selection: HPLC is the workhorse of modern pharmaceutical analysis. N-Methyl-2,4-dichlorobenzylamine contains a dichlorophenyl chromophore, making it an excellent candidate for UV detection. This method offers high specificity and sensitivity, allowing for the simultaneous determination of the active ingredient and any related impurities. A reversed-phase method is chosen due to the compound's moderate polarity.
Experimental Protocol: HPLC Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for the aromatic rings of the analyte.
-
Mobile Phase: A mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) in a 60:40 v/v ratio. Rationale: The buffered aqueous component controls the ionization of the secondary amine, ensuring a consistent retention time and peak shape. Acetonitrile provides the necessary elution strength.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm. Rationale: This wavelength provides a strong absorbance for the dichlorophenyl group.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard to achieve a nominal concentration of 0.5 mg/mL.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the assay content using the external standard method.
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of N-Methyl-2,4-dichlorobenzylamine HCl.
Validation Data Summary: HPLC
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from placebo/impurities at analyte RT | Peak is pure; no co-elution observed in forced degradation |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.05 - 0.75 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% (at 3 levels: 80%, 100%, 120%) |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.4%Intermediate: 0.9% |
| LOQ | S/N ratio ≥ 10 | 0.01 mg/g |
| Robustness | %RSD of results ≤ 2.0% | Method is robust to minor changes in pH, flow rate, and %ACN |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality Behind Method Selection: GC is a powerful technique for analyzing volatile and thermally stable compounds.[11] N-Methyl-2,4-dichlorobenzylamine has sufficient volatility for GC analysis. This method is particularly useful for detecting and quantifying residual solvents or other volatile impurities. A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds. For higher sensitivity and selectivity towards the nitrogen-containing analyte, a Nitrogen-Phosphorus Detector (NPD) could be used as an alternative.[12]
Experimental Protocol: GC Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of analytes.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 250°C, hold for 5 minutes. Rationale: The temperature ramp ensures efficient separation of the analyte from any lower or higher boiling point impurities.
-
Injection Mode: Split (Split ratio 20:1).
-
Injection Volume: 1 µL.
-
-
Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane to obtain a 0.5 mg/mL solution.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard to achieve a nominal concentration of 0.5 mg/mL.
-
Analysis: Inject the standard and sample solutions and record the peak areas for calculation.
GC Experimental Workflow
Caption: Workflow for GC analysis of N-Methyl-2,4-dichlorobenzylamine HCl.
Validation Data Summary: GC
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from solvent or related impurities | Good separation from potential impurities achieved |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over 0.05 - 0.75 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.5% | Repeatability: 0.6%Intermediate: 1.2% |
| LOQ | S/N ratio ≥ 10 | 0.02 mg/g |
| Robustness | %RSD of results ≤ 2.0% | Method is robust to minor changes in flow rate and oven ramp |
Method 3: Non-Aqueous Potentiometric Titration
Causality Behind Method Selection: Titration is a classical absolute method for determining the purity of a bulk substance. For the hydrochloride salt of a weak base like N-Methyl-2,4-dichlorobenzylamine, a non-aqueous titration is required. Water is a weak base and would compete with the analyte, obscuring the endpoint. Using a non-differentiating solvent like glacial acetic acid and a strong acid titrant (perchloric acid) allows for a sharp, accurate endpoint detection, making this an ideal method for a high-purity assay.
Experimental Protocol: Titration Assay
-
Instrumentation: An automatic potentiometric titrator with a glass combination pH electrode suitable for non-aqueous media.
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standard: Potassium Hydrogen Phthalate (PHP), primary standard grade, dried.
-
-
Standardization of Titrant:
-
Accurately weigh about 200 mg of dried PHP into a beaker.
-
Dissolve in 25 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution potentiometrically. Record the volume at the equivalence point and calculate the normality.
-
-
Sample Analysis:
-
Accurately weigh approximately 150 mg of this compound into a beaker.
-
Dissolve in 25 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid solution potentiometrically.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the analyte.
Titration Experimental Workflow
Caption: Workflow for non-aqueous titration of N-Methyl-2,4-dichlorobenzylamine HCl.
Validation Data Summary: Titration
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Placebo/excipients should not consume titrant | Method is specific for basic amines; not suitable for impurity profiling |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9999 (by titrating 50-150% of target weight) |
| Accuracy (% Recovery) | 99.0% - 101.0% | 99.7% - 100.4% |
| Precision (%RSD) | Repeatability: ≤ 0.5%Intermediate: ≤ 1.0% | Repeatability: 0.2%Intermediate: 0.5% |
Objective Comparison and Final Recommendations
The choice of analytical method is fundamentally driven by its intended purpose. Each of the validated methods for this compound has distinct advantages and is suited for different applications within the pharmaceutical lifecycle.
| Feature | HPLC-UV | GC-FID | Non-Aqueous Titration |
| Application | Assay, Impurity Profiling, Stability Testing | Assay, Volatile Impurities, Residual Solvents | Bulk Material Assay (Purity) |
| Specificity | High (Separates related substances) | High (Separates volatile compounds) | Moderate (Titrates total basic substances) |
| Sensitivity | High (LOQ ~0.01 mg/g) | High (LOQ ~0.02 mg/g) | Low (Assay level only) |
| Precision | Very Good | Very Good | Excellent |
| Throughput | High | High | Low to Medium |
| Complexity | High | High | Low |
| Cost | High (Equipment, Solvents) | High (Equipment, Gases) | Low |
Recommendations:
-
For Quality Control (QC) release testing of the bulk drug substance , where the primary goal is to determine the overall purity with high precision, Non-Aqueous Titration is an excellent, cost-effective choice. Its high precision and status as an absolute method provide a reliable purity value.
-
For stability studies, impurity profiling, and analysis of finished drug products , HPLC-UV is the superior method. Its high specificity allows for the separation and quantification of the active ingredient from potential degradation products and excipients, which is a critical regulatory requirement.[4][5]
-
GC-FID is best employed as a complementary technique. It is the ideal method for quantifying volatile organic impurities or residual solvents that may be present from the manufacturing process, which are analyses that HPLC is not well-suited for.
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical quality assurance. As demonstrated, HPLC-UV, GC-FID, and Non-Aqueous Titration are all viable techniques for the analysis of this compound, but their strengths and weaknesses make them suitable for different tasks. A comprehensive analytical control strategy should leverage the strengths of each method—titration for bulk purity, HPLC for stability and impurity testing, and GC for volatile components—to ensure the final product is safe, effective, and compliant with all regulatory standards. The selection must always be justified by a thorough validation that proves the method is fit for its intended purpose.
References
- Understanding ICH Q2(R2)
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Guidance Q14 / Q2(R2)
- <1225> Valid
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP.
- Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency.
- A review on analytical method validation and its regulatory perspectives. (2019). Journal of Drug Delivery and Therapeutics.
- ANALYTICAL METHOD VALIDATION IN PHARMA. (2024).
- N-methyl-2,4-dichlorobenzylamine. NIST Chemistry WebBook.
- A Review on Step-by-Step Analytical Method Valid
- Benzenemethanamine, 2,4-dichloro-N-methyl-.
- Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2007). U.S. Environmental Protection Agency.
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- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 12. epa.gov [epa.gov]
A Technical Guide to N-Methyl-2,4-dichlorobenzylamine Hydrochloride and Its Isomeric Precursors in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. Dichlorobenzylamine derivatives, a class of halogenated aromatic amines, are valuable intermediates in the construction of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of N-Methyl-2,4-dichlorobenzylamine Hydrochloride and its related isomers: 2,4-dichlorobenzylamine, 3,4-dichlorobenzylamine, and 2,6-dichlorobenzylamine. The focus of this analysis is on their chemical properties, reactivity, and utility as synthetic precursors, providing a framework for informed selection in research and development.
Introduction to Dichlorobenzylamines as Synthetic Intermediates
While this compound itself is not known for direct biological activity, its structural motif is integral to various biologically active compounds. The dichlorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties due to its lipophilicity and ability to engage in halogen bonding.[1] These building blocks are frequently employed in the synthesis of compounds targeting a range of therapeutic areas.
A notable example of the application of a related scaffold is in the synthesis of sertraline, a widely used antidepressant. Although not a direct precursor, the synthesis of sertraline involves intermediates that share the dichlorinated phenyl moiety, underscoring the relevance of this structural class in medicinal chemistry.
This guide will delve into the synthesis, properties, and reactivity of this compound and its primary amine isomers, offering a comparative analysis to aid in their strategic application in organic synthesis.
Synthesis and Physicochemical Properties
A common route to N-Methyl-2,4-dichlorobenzylamine involves the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This two-step, one-pot process first forms an imine intermediate which is then reduced in situ to the desired secondary amine. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
dot
Caption: Synthesis of N-Methyl-2,4-dichlorobenzylamine HCl.
The physicochemical properties of this compound and its primary amine isomers are summarized in the table below. These properties, particularly pKa and solubility, are crucial in determining the reaction conditions and work-up procedures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (predicted) |
| N-Methyl-2,4-dichlorobenzylamine HCl | C₈H₁₀Cl₃N | 226.53 | N/A | N/A |
| 2,4-Dichlorobenzylamine | C₇H₇Cl₂N | 176.04 | 83-84 (5 mmHg) | 8.31±0.10[2] |
| 3,4-Dichlorobenzylamine | C₇H₇Cl₂N | 176.04 | N/A | N/A |
| 2,6-Dichlorobenzylamine | C₇H₇Cl₂N | 176.04 | N/A | N/A |
Comparative Analysis of Isomers in Synthesis
The position of the chlorine atoms on the benzene ring significantly influences the steric and electronic properties of the benzylamine, which in turn affects its reactivity and the properties of the resulting products.
dot
Caption: Structures of Dichlorobenzylamine Isomers.
2,4-Dichlorobenzylamine: This isomer is widely used due to the relatively unhindered nature of the amine group, allowing for efficient participation in reactions such as N-alkylation and reductive amination. The chlorine atoms at the 2- and 4-positions provide electronic withdrawal, which can influence the acidity of the N-H protons and the reactivity of the aromatic ring. It is a known precursor in the synthesis of various heterocyclic compounds.
3,4-Dichlorobenzylamine: With the ortho positions being unsubstituted, the amine group in this isomer is sterically accessible. The electronic effects of the chlorine atoms are primarily inductive and mesomeric, influencing the nucleophilicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions.
2,6-Dichlorobenzylamine: The presence of two chlorine atoms flanking the benzyl group introduces significant steric hindrance. This can impede the approach of bulky electrophiles to the nitrogen atom, potentially leading to lower yields or requiring more forcing reaction conditions for N-alkylation or acylation. However, this steric hindrance can also be exploited to achieve selectivity in certain reactions. For instance, it has been used in the synthesis of selective enzyme inhibitors.[3]
Key Reactions and Synthetic Utility
Dichlorobenzylamines are versatile intermediates that participate in a variety of fundamental organic transformations.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, allowing for the formation of C-N bonds with high efficiency. Dichlorobenzylamines can be reacted with aldehydes or ketones to form secondary or tertiary amines.
dot
Sources
A Comparative Guide to the Spectroscopic Analysis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride for Structural Confirmation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical development. This guide provides an in-depth, comparative analysis of key spectroscopic techniques for the structural elucidation of N-Methyl-2,4-dichlorobenzylamine Hydrochloride, a common intermediate in pharmaceutical manufacturing.[1] By moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural confirmation.
The accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring the safety, efficacy, and quality of drug products.[2][3] A variety of analytical techniques are employed in the pharmaceutical industry to achieve this, with spectroscopy and chromatography being among the most powerful.[2][3][4] This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural confirmation of this compound.
The Importance of a Multi-Faceted Analytical Approach
Relying on a single analytical technique can lead to ambiguous or incomplete structural assignments. By integrating data from multiple spectroscopic methods, a more complete and confident structural determination can be achieved. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to support a single, unambiguous structure.
Caption: Experimental workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; for hydrochloride salts, a polar solvent is necessary for dissolution.[1][5]
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Expected ¹H NMR Data and Interpretation:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.6 | Singlet | 3H | N-CH₃ |
| 2 | ~4.2 | Singlet | 2H | Ar-CH₂-N |
| 3 | ~7.4-7.7 | Multiplet | 3H | Aromatic Protons |
| 4 | ~9.0 | Broad Singlet | 2H | N⁺H₂ |
-
Causality: The downfield shift of the N⁺H₂ protons is due to the deshielding effect of the positive charge on the nitrogen atom. The singlet nature of the N-CH₃ and Ar-CH₂-N protons indicates no adjacent protons to couple with. The complex multiplet for the aromatic protons arises from their distinct chemical environments and spin-spin coupling.
¹³C NMR Spectroscopy
Experimental Protocol: The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence.
Expected ¹³C NMR Data and Interpretation:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~33 | N-CH₃ |
| 2 | ~52 | Ar-CH₂-N |
| 3 | ~128-135 | Aromatic Carbons |
-
Expertise & Experience: The number of signals in the aromatic region (typically 6 distinct signals, though some may overlap) confirms the substitution pattern on the benzene ring. The chemical shifts of the aliphatic carbons are consistent with their attachment to a nitrogen atom.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For N-Methyl-2,4-dichlorobenzylamine, Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
Expected MS Data and Interpretation:
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ is expected. The molecular weight of the free base (N-Methyl-2,4-dichlorobenzylamine) is approximately 190.07 g/mol .[6][7][8] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
-
Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[9][10] The loss of the benzyl group or the methyl group can also be observed.
Caption: Key fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2800 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600, 1475 | C=C stretch | Aromatic Ring |
| ~2700-2200 | N-H stretch | Ammonium salt |
| ~800-600 | C-Cl stretch | Aryl Halide |
-
Trustworthiness: The broad absorption in the 2700-2200 cm⁻¹ region is a hallmark of an amine salt, providing strong evidence for the hydrochloride form of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the benzene ring.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the UV-Vis spectrum, typically from 200-400 nm.
Expected UV-Vis Data and Interpretation:
-
Absorption Maxima (λmax): Substituted benzylamines typically exhibit absorption maxima around 200-220 nm and a weaker band around 250-270 nm, corresponding to π→π* transitions of the benzene ring.[11][12] The exact positions of these maxima can be influenced by the substituents on the ring.
Comparative Analysis and Alternative Techniques
The following table summarizes the key information obtained from each spectroscopic technique:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment | High resolution, quantitative | Requires soluble sample |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count | Lower sensitivity, longer acquisition time |
| MS | Molecular weight, fragmentation pattern | High sensitivity, small sample amount | May not always show a molecular ion |
| IR | Functional groups | Fast, non-destructive | Complex spectra can be difficult to interpret |
| UV-Vis | Conjugated systems | Simple, quantitative for known compounds | Limited structural information |
While the combination of these techniques is powerful, other methods can provide complementary or definitive information. For instance, single-crystal X-ray crystallography can provide an unambiguous three-dimensional structure, serving as the ultimate confirmation.[13] Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often coupled with mass spectrometry (LC-MS, GC-MS), are invaluable for assessing purity and identifying impurities.[2][3][4]
Conclusion
The structural confirmation of this compound requires a synergistic approach, integrating data from multiple spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation data, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic structure. By critically evaluating the data from each method, a self-validating and unambiguous structural assignment can be achieved, ensuring the quality and integrity of this important pharmaceutical intermediate.
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Role of Analytical Chemistry in the Pharmaceutical Industry - AZoLifeSciences. (2022). Retrieved from [Link]
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Room-temperature UV–vis absorption spectra of benzylamine (1),... - ResearchGate. Retrieved from [Link]
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UV- Vis Spectrum of Benzylamine - SIELC Technologies. Retrieved from [Link]
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N-methyl-2,4-dichlorobenzylamine - NIST WebBook. Retrieved from [Link]
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UV- vis absorption spectra of the benzylamine reaction system with or... - ResearchGate. Retrieved from [Link]
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N-[[2,4-Dihydroxyphenyl]-p-chlorobenzyl]methylene-2,4-dichlorobenzylamine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [Link]
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N-(2,4-Dichlorobenzyl)methylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
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Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. Retrieved from [Link]
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Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air - The Royal Society of Chemistry. Retrieved from [Link]
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. Retrieved from [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Retrieved from [Link]
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Synthesis of benzylamine hydrochloride - PrepChem.com. Retrieved from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Retrieved from [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. Retrieved from [Link]
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FTIR spectrum of neat CH3NH2·HCl | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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1-{p-[(2,4-dichlorobenzyl)oxy]phenyl}imidazole, monohydrochloride - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]
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2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride | C7H8Cl3NO | CID 18525981. Retrieved from [Link]
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Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem. Retrieved from [Link]
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3,4-Dichlorobenzylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
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Crystal structure of dichloro ((N-(N ',N '- dimethylammonio) ethyl) - 2,4 - dichlorosalicylaldiminato-N ,O) copper(II) ,Cu(C11H14Cl2N2O) Cl2 | Request PDF - ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of N-(2,4-Dichlorobenzyl) Derivatives as Antimicrobial Agents
Introduction: The N-(2,4-Dichlorobenzyl) Moiety as a Privileged Scaffold in Antimicrobial Research
In the ongoing battle against microbial resistance, the discovery of novel chemical scaffolds with potent and broad-spectrum activity is of paramount importance. The N-(2,4-dichlorobenzyl) moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structural component that consistently imparts significant biological activity to a diverse range of molecules. This guide focuses on the comparative biological activity of derivatives built around this core, with N-Methyl-2,4-dichlorobenzylamine Hydrochloride serving as a foundational reference structure. The strategic placement of chlorine atoms on the benzyl ring often enhances the lipophilicity and electronic properties of the molecule, facilitating cell membrane penetration and interaction with microbial targets.
This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of various N-(2,4-dichlorobenzyl) derivatives, supported by quantitative experimental data from peer-reviewed studies. We will explore how modifications to the core structure influence antibacterial and antifungal efficacy, delve into the standardized methodologies used to assess this activity, and discuss the likely mechanisms of action that underpin their therapeutic potential.
Rationale for Derivative Synthesis: A Logic-Driven Approach to Enhancing Antimicrobial Activity
The decision to synthesize specific derivatives of a lead compound is a highly strategic process, driven by established principles of medicinal chemistry. The primary goal is to enhance therapeutic efficacy while minimizing toxicity. For the N-(2,4-dichlorobenzyl) scaffold, chemists often focus on several key areas of modification, each with a specific hypothesis.
-
Modulation of Lipophilicity: The ability of a compound to traverse the lipid-rich cell membranes of bacteria and fungi is critical for its activity. By adding or modifying alkyl chains or other lipophilic groups, researchers can fine-tune the compound's partition coefficient (logP) to achieve an optimal balance between aqueous solubility and membrane permeability.
-
Introduction of Additional Pharmacophores: The N-(2,4-dichlorobenzyl) group is often attached to other known bioactive heterocyclic systems, such as triazoles, indoles, or imidazoles. This "hybrid molecule" approach aims to combine the antimicrobial properties of both moieties, potentially leading to synergistic effects or novel mechanisms of action.
-
Formation of Quaternary Ammonium Salts: Converting a tertiary amine to a quaternary ammonium salt introduces a permanent positive charge. This enhances the molecule's interaction with the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, phospholipids), often leading to membrane disruption and potent bactericidal activity.
The following sections will present experimental data that validates these strategic choices, demonstrating how systematic structural modifications translate into measurable differences in biological activity.
Experimental Protocols: Ensuring Data Integrity and Reproducibility
To ensure that the comparative data presented in this guide is both reliable and meaningful, it is essential to adhere to standardized experimental protocols. The most widely accepted method for determining the in vitro antimicrobial activity of a compound is the broth microdilution method , as standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates to obtain fresh, isolated colonies.
-
Several colonies are transferred to a sterile saline or broth solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
This standardized suspension is then further diluted in the appropriate test broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
A series of two-fold serial dilutions of the stock solution is prepared in the test broth in a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound across the plate.
-
-
Inoculation and Incubation:
-
The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (18-24 hours for most bacteria, 24-48 hours for yeasts).
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
This rigorous, standardized approach ensures that MIC values obtained in different experiments and for different compounds can be reliably compared.
Comparative Analysis of Biological Activity
The following data, compiled from multiple studies, illustrates the antimicrobial potential of various derivatives incorporating the N-(2,4-dichlorobenzyl) moiety.
Table 1: Antibacterial and Antifungal Activity of N-(2,4-Dichlorobenzyl)-indolylchalcone Derivatives
Chalcones are a class of compounds known for their diverse biological activities. In this series, an N-(2,4-dichlorobenzyl) group was attached to an indolylchalcone core. The primary modification was the substitution pattern on the second aromatic ring (Ring B) of the chalcone structure.
| Compound ID | Ring B Substituent | P. vulgaris MIC (µg/mL) | S. aureus MIC (µg/mL) | Alternaria sp. MIC (µg/mL) | C. lunata MIC (µg/mL) |
| 5d | 4-Chloro (4-Cl) | 125 | 125 | >250 | >250 |
| 5e | 4-Nitro (4-NO₂) | 125 | 125 | 125 | >250 |
| 5f | 2,4-Dichloro (2,4-Cl₂) | 125 | >250 | 125 | 125 |
| 5g | 3,4,5-Trimethoxy | >250 | >250 | >250 | 125 |
| Penicillin | (Standard) | 100 | 100 | - | - |
| Nystatin | (Standard) | - | - | 100 | 100 |
Data synthesized from reference[1].
Analysis of Indolylchalcone Derivatives: The data indicates that electron-withdrawing groups on Ring B, such as chloro and nitro substituents, are favorable for antibacterial activity against both Gram-negative (P. vulgaris) and Gram-positive (S. aureus) bacteria[1]. Compound 5e , with a 4-nitro group, demonstrated the broadest spectrum of activity among the tested derivatives, showing efficacy against bacteria and the fungus Alternaria sp.[1]. The presence of multiple electron-donating methoxy groups in compound 5g significantly reduced the antibacterial activity but retained some antifungal potency against C. lunata[1]. This suggests that the electronic properties of the chalcone scaffold play a crucial role in determining the spectrum of antimicrobial action.
Table 2: Antimicrobial Activity of 1-(2,4-Dichlorobenzyl)-4-alkyl-1H-1,2,4-triazol-4-ium Bromide Derivatives
This series of compounds explores the effect of converting the triazole nitrogen into a quaternary ammonium salt with varying alkyl chain lengths. This modification introduces a positive charge and increases lipophilicity, which is hypothesized to enhance antimicrobial activity.
| Compound ID | Alkyl Chain (R) | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | A. fumigatus MIC (µM) |
| 5a | C₈H₁₇ | 8.38 | 16.8 | 16.8 | 33.5 |
| 5b | C₁₀H₂₁ | 2.18 | 4.36 | 4.36 | 8.72 |
| 5c | C₁₂H₂₅ | 1.05 | 2.09 | 2.09 | 4.19 |
| 5d | C₁₄H₂₉ | 2.01 | 4.02 | 4.02 | 8.04 |
| 5e | C₁₆H₃₃ | 4.88 | 8.16 | 8.16 | 16.3 |
| Chloramphenicol | (Standard) | 12.4 | 6.20 | - | - |
| Fluconazole | (Standard) | - | - | 16.3 | >128 |
Data synthesized from reference[2].
Analysis of Triazolium Derivatives: The results for this series are striking. The quaternization of the triazole ring leads to potent, broad-spectrum antimicrobial activity. A clear structure-activity relationship is observed with respect to the alkyl chain length[2]. The activity increases as the chain length increases from C₈ to C₁₂, with compound 5c (dodecyl chain) being the most potent derivative against all tested strains[2]. Its MIC values are significantly lower than the standard drugs, chloramphenicol and fluconazole, highlighting its high efficacy[2]. As the alkyl chain length further increases to C₁₄ and C₁₆, the activity begins to decrease, suggesting an optimal lipophilicity for antimicrobial action. This "cut-off" effect is a common phenomenon in membrane-active antimicrobial agents.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals key structural features that govern the biological activity of N-(2,4-dichlorobenzyl) derivatives.
Logic of Structure-Activity Relationships
-
The Importance of the Dichloro-Substitution: The 2,4-dichloro pattern is a recurring feature in many potent antifungal and antibacterial agents. This substitution pattern enhances the lipophilicity of the benzyl ring, which is crucial for penetrating microbial cell membranes.
-
Cationic Charge for Membrane Targeting: As demonstrated by the triazolium series, the introduction of a permanent positive charge via quaternization is a highly effective strategy for boosting antimicrobial potency. These cationic compounds are thought to interact with and disrupt the integrity of the negatively charged microbial cytoplasmic membrane, leading to leakage of cellular contents and cell death.
-
Optimal Lipophilicity: The activity of the triazolium salts is highly dependent on the length of the appended alkyl chain, with the C₁₂ derivative showing peak activity[2]. This highlights the necessity of a balanced lipophilicity to allow for effective transport to and interaction with the microbial cell membrane without being overly retained in the lipid bilayer.
-
Mechanism of Action: For many antifungal derivatives containing an azole ring (such as triazole or imidazole), the likely mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51)[3]. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death[3]. The N-benzyl group of these molecules, in this case, N-(2,4-dichlorobenzyl), plays a crucial role in binding to the active site of the enzyme. For the potent bactericidal quaternary ammonium compounds, the primary mechanism is likely the physical disruption of the bacterial cell membrane.
Synthesis Workflow: From Core Structure to Active Derivatives
The synthesis of the evaluated derivatives typically follows a multi-step but logical pathway, starting from the core N-(2,4-dichlorobenzyl)amine or a related precursor. The general workflow involves building upon this core by attaching other chemical moieties or modifying existing functional groups.
Conclusion and Future Directions
This guide demonstrates that the N-(2,4-dichlorobenzyl) moiety is a highly valuable scaffold for the development of novel antimicrobial agents. Through systematic chemical modification, derivatives with potent and broad-spectrum antibacterial and antifungal activities can be generated. The structure-activity relationship studies clearly indicate that strategies such as the introduction of a quaternary ammonium charge and the optimization of lipophilicity are particularly effective in enhancing biological activity.
The most promising derivatives, such as the 1-(2,4-dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide, exhibit significantly greater potency than some clinically used standard drugs in vitro[2]. Future research should focus on in vivo efficacy studies of these lead compounds, as well as toxicological profiling to ensure their safety for potential therapeutic use. Furthermore, detailed mechanistic studies are warranted to fully elucidate their molecular targets and to understand any potential for resistance development. The continued exploration of derivatives based on this privileged scaffold holds significant promise for delivering the next generation of antimicrobial drugs.
References
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Prakash, C., et al. (2015). Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. Journal of Chemical and Pharmaceutical Research, 7(9), 633-640. Available at: [Link]
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Shalash, A. O. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(21), 7243. Available at: [Link]
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Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451–456. Available at: [Link]
-
Chen, W-B., et al. (2013). Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. European Journal of Medicinal Chemistry, 64, 463-472. Available at: [Link]
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A Comparative Guide to Catalyst Performance in the Synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and selective formation of secondary amines is a critical endeavor. The production of N-Methyl-2,4-dichlorobenzylamine Hydrochloride, a key intermediate for various downstream applications, relies heavily on the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. The choice of catalyst or reducing agent in this transformation is paramount, directly influencing reaction yield, purity, scalability, and overall process economy. This guide provides an in-depth, objective comparison of the performance of various catalytic systems for this synthesis, supported by established chemical principles and generalized experimental data.
The Synthetic Pathway: Reductive Amination
The core transformation involves a two-step process that is often performed in a single pot: the formation of an intermediate imine from 2,4-dichlorobenzaldehyde and methylamine, followed by its immediate reduction to the target N-Methyl-2,4-dichlorobenzylamine. The efficiency of this second step is entirely dependent on the chosen catalytic system.
Caption: General reaction scheme for the synthesis of N-Methyl-2,4-dichlorobenzylamine.
This guide will focus on the comparative performance of three major classes of catalytic systems: heterogeneous noble metal catalysts, and stoichiometric borohydride reducing agents.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound hinges on a balance of reactivity, selectivity, operational simplicity, and cost. Below is a summary of the performance of common catalytic systems.
| Catalyst System | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Pd/C (Palladium on Carbon) | High | H₂ gas (1-50 bar), RT to 80°C | High efficiency, catalyst is recyclable, scalable.[1] | Requires specialized hydrogenation equipment, potential for over-reduction with some substrates. |
| Pt/C (Platinum on Carbon) | High | H₂ gas (1-50 bar), RT to 80°C | Excellent activity, suitable for continuous flow processes. | Generally more expensive than Pd/C. |
| NaBH₄ (Sodium Borohydride) | Good to High | Methanol or Ethanol, 0°C to RT | Cost-effective, readily available, simple workup. | Can reduce the starting aldehyde if not controlled, requires sequential addition after imine formation.[2] |
| NaBH(OAc)₃ (Sodium Triacetoxyborohydride) | High to Excellent | Dichloromethane (DCM) or Dichloroethane (DCE), RT | Mild and selective for the imine, one-pot procedure is straightforward, tolerates a wide range of functional groups. | More expensive than NaBH₄, moisture sensitive. |
In-Depth Analysis of Catalytic Systems
Heterogeneous Catalysis: Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C)
Heterogeneous catalysts like Pd/C and Pt/C represent a robust and scalable approach for the synthesis of N-Methyl-2,4-dichlorobenzylamine. These catalysts facilitate the reduction of the imine intermediate using molecular hydrogen (H₂).
Causality Behind Experimental Choices:
-
Catalyst Support: Activated carbon is a common support due to its high surface area, which allows for excellent dispersion of the metal nanoparticles, maximizing the number of active catalytic sites.
-
Solvent: Protic solvents like methanol or ethanol are typically used as they are effective at dissolving the reactants and the intermediate imine.
-
Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Higher pressures can increase the reaction rate but may also lead to side reactions, such as dehalogenation of the aromatic ring, although this is generally less of a concern with chlorinated substrates compared to brominated or iodinated ones.
-
Temperature: The reaction is often run at room temperature to moderate heat. Increased temperature can accelerate the reaction but may also promote side product formation.
Caption: Generalized experimental workflow for heterogeneous catalytic reductive amination.
Trustworthiness of the Protocol: This method is widely used in industrial settings due to its efficiency and the ability to recycle the catalyst, which is both economically and environmentally advantageous. The final product is typically of high purity after simple filtration and crystallization.
Stoichiometric Reducing Agents: Borohydrides
For laboratory-scale synthesis, stoichiometric reducing agents such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed.
Sodium borohydride is a powerful and cost-effective reducing agent. However, its high reactivity necessitates a two-step, one-pot procedure to avoid the reduction of the starting 2,4-dichlorobenzaldehyde.
Causality Behind Experimental Choices:
-
Reaction Sequence: It is crucial to first allow for the formation of the imine by stirring the 2,4-dichlorobenzaldehyde and methylamine together in a suitable solvent, typically methanol. Only after the imine formation is complete should the sodium borohydride be added.
-
Temperature Control: The addition of NaBH₄ is often done at a reduced temperature (e.g., 0°C) to control the exothermicity of the reaction and to minimize the reduction of any unreacted aldehyde.
Sodium triacetoxyborohydride is a milder and more selective reducing agent compared to NaBH₄. The presence of the three electron-withdrawing acetoxy groups attenuates the reactivity of the borohydride, making it incapable of reducing aldehydes and ketones but highly effective for the reduction of the protonated imine intermediate.
Causality Behind Experimental Choices:
-
One-Pot Procedure: The mild nature of NaBH(OAc)₃ allows for all reactants (aldehyde, amine, and reducing agent) to be mixed together at the start of the reaction. This operational simplicity is a significant advantage.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as NaBH(OAc)₃ is sensitive to moisture and can react with protic solvents like methanol.
Caption: Comparison of experimental workflows for NaBH₄ and NaBH(OAc)₃.
Trustworthiness of the Protocol: Both borohydride methods are well-established in organic synthesis. The choice between them often depends on the scale of the reaction and the sensitivity of the substrates. For complex molecules with multiple functional groups, the milder NaBH(OAc)₃ is generally the preferred reagent.
Experimental Protocols
Protocol 1: Reductive Amination using Pd/C and H₂
-
To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.1 equivalents) in methanol.
-
Add 5% Palladium on Carbon (1-5 mol %).
-
The reaction mixture is then subjected to hydrogenation in a Parr shaker or a similar hydrogenation apparatus at a pressure of 1-10 bar of H₂.
-
The reaction is stirred at room temperature until the consumption of hydrogen ceases.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold ether, and dried.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
-
Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of methylamine (1.1 equivalents) in methanol and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the free amine.
-
Convert to the hydrochloride salt as described in Protocol 1.
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a stirred solution of 2,4-dichlorobenzaldehyde (1 equivalent) and methylamine (1.1 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or converted directly to the hydrochloride salt.
Conclusion
The synthesis of this compound can be effectively achieved through reductive amination using various catalytic systems. For large-scale industrial production, heterogeneous catalysts such as Pd/C offer high efficiency, recyclability, and cost-effectiveness, albeit requiring specialized equipment. For laboratory-scale synthesis, sodium triacetoxyborohydride stands out as the superior reagent due to its mildness, high selectivity, and operational simplicity in a one-pot procedure. While sodium borohydride is a more economical option, it requires careful control of the reaction conditions to prevent side reactions. The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
References
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Jagadeesh, R. V., et al. Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. Org. Lett. 2017, 19 (21), pp 5848–5851. [Link]
-
Sharma, R., et al. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega 2021, 6 (12), pp 8255–8264. [Link]
-
Werner, E. A. Methylamine Hydrochloride. Org. Synth. 1922, 2, 47. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
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Leitner, A., et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chem. 2013, 15, 2146-2150. [Link]
-
Kempe, R., et al. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nat. Commun. 2016, 7, 12133. [Link]
- Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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Pt/C catalysed direct reductive amination of nitriles with primary amines in a continuous flow multichannel microreactor. Catal. Sci. Technol., 2015, 5, 4535-4540. [Link]
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Beller, M., et al. Pd/C-Catalyzed Selective N-Monomethylation. ChemSusChem 2018, 11, 23, 4044-4049. [Link]
-
Heinen, A. W., et al. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Eur. J. Org. Chem. 2000, 2000, 13, 2501-2507. [Link]
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Fukuyama, T., et al. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2002, 79, 158. [Link]
-
Beller, M., et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts 2023, 13, 396. [Link]
-
Heinen, A. W., et al. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Eur. J. Org. Chem. 2000, 2000, 13, 2501-2507. [Link]
- Preparation methods of methyl-d3-amine and salts thereof.
-
Turner, N. J., et al. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Front. Catal. 2021, 1. [Link]
-
N-Boc-5-oxaproline. Org. Synth. 2018, 95, 157. [Link]
-
Khusnutdinov, R. I., et al. Catalytic N-Alkylation of Anilines. Russ. J. Gen. Chem. 2021, 91, 305–347. [Link]
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yield comparison of different N-Methyl-2,4-dichlorobenzylamine Hydrochloride synthesis routes
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as the antidepressant Sertraline. The efficient and high-yield synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective yields, methodologies, and practical considerations.
Route 1: One-Pot Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and atom economy.[1][2] This approach facilitates the direct conversion of a carbonyl compound, in this case, 2,4-dichlorobenzaldehyde, into an amine through the in-situ formation and subsequent reduction of an imine intermediate.[3][4]
Reaction Scheme
Caption: One-pot reductive amination of 2,4-dichlorobenzaldehyde.
Expertise & Experience: Causality Behind Experimental Choices
The one-pot nature of this reaction is its primary advantage. The process begins with the condensation of 2,4-dichlorobenzaldehyde and methylamine to form an imine. This reaction is typically conducted in a suitable organic solvent, such as methanol or 1,2-dichloroethane. The choice of reducing agent is critical for the success of a one-pot reductive amination. Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred over stronger reducing agents like sodium borohydride.[5][6] This is because they are mild enough to selectively reduce the imine as it is formed, without significantly reducing the starting aldehyde.[4] This selectivity is key to achieving a high yield of the desired secondary amine. The reaction is often carried out at room temperature, making it operationally simple and energy-efficient.
Experimental Protocol
-
To a stirred solution of 2,4-dichlorobenzaldehyde (1 equivalent) and methylamine (1.1 equivalents, typically as a solution in a solvent like THF or methanol) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Methyl-2,4-dichlorobenzylamine.
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Route 2: Two-Step Halogenation and Nucleophilic Substitution
This classical two-step approach involves the initial activation of the benzylic position of 2,4-dichlorotoluene, followed by the introduction of the methylamino group.
Reaction Scheme
Caption: Two-step synthesis via halogenation and substitution.
Expertise & Experience: Causality Behind Experimental Choices
The first step is a free-radical halogenation of the methyl group of 2,4-dichlorotoluene to form 2,4-dichlorobenzyl chloride. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) and uses a halogenating agent such as chlorine gas.[7] Careful control of the reaction conditions is necessary to prevent over-halogenation to dichlorobenzal chloride and trichlorobenzotoluene.
The second step is a nucleophilic substitution reaction where the newly formed benzyl chloride is treated with methylamine.[8] The benzyl chloride is a good electrophile, and methylamine is a potent nucleophile, making this an efficient SN2 reaction. The use of a base, such as triethylamine or an excess of methylamine, is often employed to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Step 1: Synthesis of 2,4-Dichlorobenzyl Chloride
-
Heat 2,4-dichlorotoluene to 80-100°C in a reaction vessel equipped for gas inlet and under illumination.
-
Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).[7]
-
Slowly introduce chlorine gas into the reaction mixture while maintaining the temperature at 120-130°C.[7]
-
Monitor the reaction by GC until the desired conversion is achieved, then stop the chlorine flow.
-
Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The crude 2,4-dichlorobenzyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve 2,4-dichlorobenzyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Add an excess of methylamine (at least 2 equivalents, to act as both nucleophile and base) as a solution in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the methylamine hydrochloride salt that precipitates.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Methyl-2,4-dichlorobenzylamine.
-
Purify the crude product by distillation or chromatography.
-
Form the hydrochloride salt as described in Route 1.
Quantitative Data Summary
| Metric | Route 1: One-Pot Reductive Amination | Route 2: Two-Step Halogenation & Substitution |
| Starting Materials | 2,4-Dichlorobenzaldehyde, Methylamine, Reducing Agent | 2,4-Dichlorotoluene, Halogenating Agent, Methylamine |
| Number of Steps | 1 (plus salt formation) | 2 (plus salt formation) |
| Typical Overall Yield | High (typically 80-95%) | Moderate to High (typically 70-85%) |
| Reaction Time | 12-24 hours | 4-8 hours (Step 1) + 2-6 hours (Step 2) |
| Key Reagents | Sodium triacetoxyborohydride (STAB) or NaCNBH₃ | Chlorine gas (Cl₂), Radical initiator (AIBN) |
| Safety Concerns | Use of hydride reagents, which are water-reactive. NaCNBH₃ can release toxic HCN in acidic conditions. | Use of toxic and corrosive chlorine gas. Free-radical reactions can be highly exothermic. |
| Scalability | Excellent for both lab and industrial scale. | Well-established for industrial scale, but requires specialized equipment for handling chlorine gas. |
Senior Application Scientist's Recommendation
For laboratory-scale synthesis and applications where operational simplicity and high yields are paramount, Route 1: One-Pot Reductive Amination is the superior choice. Its single-step process, mild reaction conditions, and generally high yields make it an attractive and efficient method. The commercial availability of a wide range of aldehydes and amines further enhances its utility.
Route 2: Two-Step Halogenation and Nucleophilic Substitution is a more traditional and robust method that is well-suited for large-scale industrial production, especially if 2,4-dichlorotoluene is a more cost-effective starting material than 2,4-dichlorobenzaldehyde. However, the handling of hazardous reagents like chlorine gas and the need for careful control over the free-radical halogenation step make it less ideal for a standard laboratory setting.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost of starting materials, available equipment, and safety protocols.
References
- BenchChem. (2025). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
- Jiangsu Chaoyue Chemical Co., Ltd. (2021). Synthesis method of 2, 4-dichlorobenzyl chloride. CN113582836A.
- Zouping Mingxing Chemical Co., Ltd. (2021). Method for synthesizing 2, 4-dichlorobenzoyl chloride. CN113582836A.
- Shandong Dacheng Pesticide Co., Ltd. (2007). Method for synthesizing 2,4-Dichlorobenzoyl chloride. CN101037385A.
- Shandong Xinhua Pharmaceutical Factory Co., Ltd. (2019). Preparation method of 2, 4-dichlorobenzoyl chloride. CN109678698B.
- Royal Society of Chemistry. (2014). Selective N-Alkylation of Primary Amines with R-NH2.
- Organic-Chemistry.org. (n.d.).
- Saidi, M. R., & Azizi, N. (2003). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Iranian Journal of Chemistry and Chemical Engineering, 22(2), 193-197.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- Dang, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11635-11644.
- Mowry, D. T. (2004). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Ghosh, S., et al. (2014).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Sato, S., et al. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906.
- Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
- Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
- Kumar, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377.
- Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- PrepChem.com. (n.d.). Synthesis of 1-(2,4-dichlorobenzyl)-3-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-imidazolium chloride.
- Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
- Reddit. (2023).
- Dalian University of Technology. (2015). Synthetic method of 2,4-difluorobenzene methylamine. CN105017026A.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of both safety and innovation. N-Methyl-2,4-dichlorobenzylamine Hydrochloride, a compound with significant applications, also demands a rigorous and informed approach to its disposal. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in scientific principles and regulatory compliance. By understanding the "why" behind each step, we can foster a laboratory environment that prioritizes safety and environmental stewardship.
Compound Profile: Understanding the Risks
Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a chlorinated aromatic amine, a classification that immediately signals the need for specialized handling due to its potential for environmental persistence and the formation of hazardous byproducts if not disposed of correctly. The Safety Data Sheet (SDS) is the primary source of this critical information and should always be consulted.
| Property | Significance for Disposal |
| Chemical Nature | Chlorinated Organic Compound |
| Physical State | Solid (typically a powder) |
| Solubility | Water-soluble |
| Primary Hazards | Acute toxicity, skin and eye irritation/corrosion |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a structured disposal workflow is not just a best practice; it is a regulatory mandate. The following protocol is designed to ensure compliance and mitigate risks associated with this compound.
Figure 1. A step-by-step workflow for the safe and compliant disposal of this compound.
Phase 1: Preparation and Segregation
-
Personal Protective Equipment (PPE): Before handling waste, it is imperative to wear appropriate PPE. This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] For operations with a potential for generating dust or aerosols, respiratory protection should be considered. Always refer to the SDS for specific PPE recommendations.[2]
-
Waste Container Selection: This compound must be segregated as a halogenated organic waste.[3][4] Use a designated, compatible hazardous waste container. Never mix incompatible waste streams; for instance, acids and bases should be stored separately.[5][6]
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[6][7] The date when waste is first added to the container (the accumulation start date) should also be clearly marked.
Phase 2: Collection and Temporary Storage
-
Waste Transfer: All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Container Sealing: Ensure the waste container is securely sealed when not in use to prevent spills and the release of vapors.
-
Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA, which should be at or near the point of waste generation.[5][7] The SAA must have secondary containment to capture any potential leaks.[8]
Phase 3: Final Disposal
-
Professional Waste Management: The final disposal must be conducted by a certified hazardous waste management company.[9] These vendors are equipped to handle and transport hazardous materials in accordance with EPA and local regulations.
-
High-Temperature Incineration: The recommended disposal method for chlorinated organic residues is high-temperature incineration.[10] This process ensures the complete destruction of the compound and its hazardous byproducts.
Decontamination and Spill Response
Decontamination: Any surfaces or equipment that come into contact with this compound must be decontaminated.
-
Initial Cleaning: For solid spills, carefully sweep up the material and place it in a suitable disposal container.[11]
-
Surface Wipe: Use an appropriate solvent to wipe down the contaminated area.
-
Final Wash: A final wash with soap and water can be performed. All cleaning materials, including wipes and contaminated solutions, must be disposed of as hazardous waste.
Spill Response:
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and inform your supervisor or safety officer.
-
Containment: If safe to do so, contain the spill to prevent it from spreading. Do not allow the chemical to enter drains.[12]
-
Clean-up: Use an inert absorbent material to soak up the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly decontaminate the spill area following the procedures outlined above.
By adhering to these detailed protocols, laboratory professionals can manage the disposal of this compound with the highest degree of safety and environmental responsibility, ensuring a secure and compliant research environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Process for Disposal of Chlorin
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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SKC Ltd. TEST KIT Instructions Aromatic Amines. [Link]
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SKC Inc. DECONtamination Solution, Aromatic Amines, 1 gal. [Link]
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SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
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MDPI. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]
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Cole-Parmer. Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride. [Link]
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ResearchGate. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
